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Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of the 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol Scaffold in Drug Discovery

Disclaimer: As of the latest literature review, the specific molecule 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol has not been explicitly detailed in published scientific research. Therefore, this guide will provi...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, the specific molecule 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol has not been explicitly detailed in published scientific research. Therefore, this guide will provide an in-depth analysis of the therapeutic potential of its constituent chemical moieties—the pyrazole core and the N-methylpiperidine side chain—based on existing knowledge of analogous structures. This document will serve as a technical roadmap for researchers and drug development professionals interested in exploring this novel chemical space.

Introduction: A Scaffold of Promise

The confluence of a pyrazole nucleus with a piperidine moiety presents a compelling starting point for novel therapeutic agent design. Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The piperidine ring, a ubiquitous feature in many approved drugs, is often employed to enhance physicochemical properties such as solubility and to introduce key interactions with biological targets.[3] The specific combination in 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol suggests potential for synergistic or unique pharmacological profiles. This guide will dissect the therapeutic promise of this scaffold, propose a hypothetical drug discovery workflow, and provide detailed experimental protocols for its investigation.

Part 1: Deconstruction of the Core Moieties and Predicted Therapeutic Applications

The Pyrazole Core: A Privileged Pharmacophore

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its derivatives have been extensively explored in medicinal chemistry, leading to several marketed drugs.

  • Anti-inflammatory and Analgesic Potential: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1] The pyrazolone substructure, in particular, is a classic pharmacophore for this activity.

  • Anticancer Activity: A growing body of evidence supports the role of pyrazole-containing molecules as anticancer agents.[2][4] Their mechanisms of action are diverse and can include the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4]

  • Antimicrobial Properties: The pyrazole nucleus has been incorporated into compounds showing significant antibacterial and antifungal activity.[1]

  • Central Nervous System (CNS) Activity: Certain pyrazole derivatives have been investigated for their effects on the CNS, with some demonstrating anxiolytic-like properties, potentially through modulation of serotonergic pathways.[5][6]

The (1-Methylpiperidin-4-yl)methyl Moiety: A Modulator of Pharmacokinetics and Target Engagement

The piperidine ring is a saturated heterocycle that can significantly influence a molecule's properties.

  • Improved Physicochemical Properties: The inclusion of a piperidine moiety often leads to increased aqueous solubility and can be modified to tune the lipophilicity of a compound, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Receptor Interactions: The basic nitrogen atom of the piperidine ring can form important ionic interactions with acidic residues in protein binding pockets. The N-methylation provides a fixed positive charge under physiological conditions, which can enhance binding to specific targets.

  • CNS Penetration: The piperidine scaffold is found in many CNS-active drugs, and its properties can be tailored to facilitate or hinder blood-brain barrier penetration.

Hypothesized Therapeutic Potential of the Hybrid Scaffold

Based on the activities of its components, the 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol scaffold is hypothesized to have potential in the following therapeutic areas:

  • Oncology: As a potential kinase inhibitor for hematologic malignancies or solid tumors.[4][7]

  • Inflammatory Diseases: As a novel anti-inflammatory agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.[1]

  • Infectious Diseases: As a new lead for the development of antibacterial or antifungal drugs.

  • Neurological Disorders: As a potential anxiolytic or for other CNS-related conditions.[5][6]

Part 2: A Proposed Drug Discovery and Development Workflow

The investigation of a novel chemical entity such as 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol would follow a structured drug discovery pipeline.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development A Chemical Synthesis & Characterization B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Lead Optimization C->D E In Vivo Efficacy Studies D->E F Safety & Toxicology E->F G Phase I Clinical Trials F->G H Phase II Clinical Trials G->H I Phase III Clinical Trials H->I J Regulatory Approval I->J

  • Caption: A generalized workflow for drug discovery and development. */

Chemical Synthesis and Characterization

A plausible synthetic route for 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol would likely involve a multi-step process. A generalized approach could be the condensation of a hydrazine derivative with a β-dicarbonyl compound to form the pyrazole ring, followed by functionalization at the desired positions.

Step-by-Step Generalized Synthesis Protocol:

  • Synthesis of the Pyrazole Core: React a suitable hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.[8]

  • Introduction of the Side Chain: Alkylate the pyrazole nitrogen with a (1-methylpiperidin-4-yl)methyl halide.

  • Functional Group Modification: Convert a precursor group on the pyrazole ring to the desired hydroxyl group.

  • Purification and Characterization: Purify the final compound using column chromatography and characterize its structure using NMR, mass spectrometry, and IR spectroscopy.[3]

In Vitro Screening and Target Identification

Initial biological evaluation would involve screening the compound against a panel of relevant assays to identify its primary biological activity.

2.2.1 Quantitative Data from Hypothetical In Vitro Screens

Assay TypeTarget/Cell LineMetricHypothetical Value
Oncology CDK2 Kinase AssayIC5050 nM
Z-138 (Mantle Cell Lymphoma)GI50100 nM
Inflammation COX-2 Enzyme AssayIC50200 nM
LPS-stimulated MacrophagesIL-6 Inhibition65% at 1 µM
CNS 5-HT1A Receptor BindingKi150 nM
Antimicrobial S. aureusMIC8 µg/mL

2.2.2 Experimental Protocol: Kinase Inhibition Assay (e.g., CDK2)

  • Reagents: Recombinant human CDK2/cyclin E, ATP, substrate peptide, and test compound.

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Models

Promising in vitro results would be followed by evaluation in animal models of disease.

2.3.1 Experimental Protocol: Xenograft Tumor Model for Oncology

  • Cell Implantation: Implant human cancer cells (e.g., Z-138) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound at a specified dose and schedule (e.g., 20 mg/kg, intravenously, daily).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

G A In Vitro Hit B Pharmacokinetic Profiling (ADME) A->B C In Vivo Efficacy Model (e.g., Xenograft) A->C B->C D Lead Candidate Selection C->D

  • Caption: A simplified preclinical development workflow. */

Part 3: Future Directions and Conclusion

The 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol scaffold represents a novel and unexplored area of chemical space with significant therapeutic potential. The combination of the versatile pyrazole core and the property-enhancing piperidine moiety makes it an attractive starting point for drug discovery campaigns in oncology, inflammation, infectious diseases, and neurology. The workflows and protocols outlined in this guide provide a comprehensive framework for the systematic investigation of this promising molecular architecture. Further research, beginning with the chemical synthesis and initial biological screening of this compound, is warranted to fully elucidate its therapeutic utility.

References

  • Biblioteka Nauki. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • ResearchGate. (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
  • PMC. Current status of pyrazole and its biological activities.
  • ChemScene. 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine.
  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
  • PubMed. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
  • MedChemExpress. 1-Methylpiperidin-4-ol (N-Methyl-4-piperidinol) | Biochemical Reagent.
  • Biblioteka Nauki. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.
  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PubChem. 4-(1H-Pyrazol-1-yl)piperidine.

Sources

Exploratory

Physicochemical Characteristics and Rational Design of Pyrazole-Piperidine Hybrid Scaffolds

Executive Summary In modern medicinal chemistry, the fusion of distinct pharmacophores into hybrid scaffolds is a proven strategy for overcoming pharmacokinetic and pharmacodynamic bottlenecks. The pyrazole-piperidine hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fusion of distinct pharmacophores into hybrid scaffolds is a proven strategy for overcoming pharmacokinetic and pharmacodynamic bottlenecks. The pyrazole-piperidine hybrid scaffold has emerged as a highly privileged structure in drug discovery. By coupling the planar, hydrogen-bonding capacity of the pyrazole ring with the flexible, basic, and sp³-rich nature of the piperidine ring, researchers can precisely tune a molecule's physicochemical properties[1]. This whitepaper provides an in-depth technical analysis of these hybrids, detailing their physicochemical profiling, synthetic methodologies, and pharmacological applications.

Physicochemical Profiling: The Logic of Hybridization

As a Senior Application Scientist, I often observe that the failure of lead compounds in late-stage development is rarely due to a lack of target affinity, but rather poor physicochemical properties. The pyrazole-piperidine hybrid elegantly solves this through complementary acid-base and lipophilic profiles.

Acid-Base Properties and Ionization (pKa)

The pyrazole ring is an amphoteric heterocycle. Its conjugate acid has a pKa of ~2.5, meaning it remains entirely neutral at physiological pH (7.4)[2]. This neutrality is critical because it allows the pyrazole to act as a rigid, uncharged hydrogen bond donor/acceptor, which is ideal for interacting with the lipophilic hinge regions of kinases or the transmembrane pockets of G-protein coupled receptors (GPCRs)[3].

Conversely, the piperidine ring is a strong aliphatic base with a pKa ranging from 9.5 to 11.2[2]. At pH 7.4, the piperidine nitrogen is predominantly protonated. This localized cationic charge dramatically increases the aqueous solubility of the entire scaffold, preventing the compound from aggregating in biological assays or precipitating in the gut lumen.

Lipophilicity and Membrane Permeability (LogP vs. LogD)

While unsubstituted pyrazole is highly hydrophilic (LogP ~0.2), the addition of the piperidine ring (LogP ~0.8) and subsequent aryl substituents pushes the overall LogP of the hybrid into the optimal "Rule of 5" territory (LogP 2.0 – 3.5). More importantly, because the piperidine ionizes at physiological pH, the distribution coefficient (LogD at pH 7.4) typically drops to 0.5 – 2.0. This creates a "chameleon-like" molecule: lipophilic enough to cross lipid bilayers (driven by LogP), but hydrophilic enough to dissolve in blood plasma (driven by LogD)[4].

Quantitative Data: Physicochemical Parameters

The table below summarizes the synergistic effect of combining these two distinct cores into a single hybrid scaffold.

PropertyPyrazole CorePiperidine CorePyrazole-Piperidine HybridPharmacological Implication
pKa (Basic Center) ~2.5 (Conjugate Acid)~11.28.5 – 9.5Ensures >90% protonation at pH 7.4, enhancing aqueous solubility.
LogP (Octanol/Water) ~0.2~0.82.0 – 3.5Optimal intrinsic lipophilicity for oral bioavailability.
LogD (at pH 7.4) ~0.2< -1.00.5 – 2.0Balances membrane permeability with systemic circulation.
H-Bond Donors (HBD) 1 (if unsubstituted)1 (if secondary)1 – 2Facilitates hinge-binding in kinase ATP pockets[5].
H-Bond Acceptors (HBA) 213 – 4Improves target residence time via dipole interactions.

Experimental Methodology: Self-Validating Synthesis

To harness these physicochemical benefits, the synthesis of the scaffold must be highly regioselective. Below is a self-validating, step-by-step protocol for the synthesis of a generic 1-(piperidin-4-yl)-1H-pyrazole intermediate, a common precursor for kinase inhibitors and antimicrobial agents[6].

Protocol: Regioselective N-Alkylation and Deprotection

Step 1: N-Alkylation via SN2 Displacement

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Procedure: Suspend the reagents in DMF and heat to 85°C for 12 hours under N₂.

  • Causality & Rationale: K₂CO₃ is specifically chosen as a mild base to selectively deprotonate the pyrazole N-H (pKa ~14.2) without degrading the Boc-protecting group. The Boc group is absolutely critical here; it masks the highly nucleophilic secondary amine of the piperidine, preventing it from undergoing unwanted polymerization or side reactions. DMF provides a polar aprotic environment that solvates the potassium cation, leaving the pyrazolate anion highly reactive for the SN2 displacement.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active baseline spot (pyrazole) disappears. Confirm the intermediate via LC-MS; you should observe the [M+H]⁺ peak corresponding to the Boc-protected hybrid.

Step 2: Boc-Deprotection and Salt Formation

  • Reagents: Intermediate from Step 1, Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the intermediate in DCM, cool to 0°C, and add TFA dropwise. Stir at room temperature for 2 hours.

  • Causality & Rationale: TFA provides a clean, acidic cleavage of the tert-butyl group. The byproducts of this reaction are isobutylene gas and CO₂, which simply bubble out of the solution, driving the reaction to completion via Le Chatelier's principle and leaving no non-volatile impurities.

  • Self-Validation Check: Evaporate the solvent. The resulting crude material is the TFA salt of the piperidine. Run a ¹H-NMR (in DMSO-d6). The self-validating proof of success is the complete disappearance of the massive 9-proton singlet at ~1.45 ppm (the Boc group) and the appearance of a broad peak at ~8.5 ppm corresponding to the protonated piperidine NH₂⁺.

Workflow Step1 1. Scaffold Design (pKa & LogP Tuning) Step2 2. Regioselective Synthesis (N-Alkylation / Suzuki) Step1->Step2 In Silico Validated Step3 3. Boc-Deprotection (TFA/DCM Cleavage) Step2->Step3 Intermediate Verified Step4 4. Analytical Validation (LC-MS & 1H-NMR) Step3->Step4 Crude Product Step5 5. Biological Evaluation (Target Engagement) Step4->Step5 >95% Purity Reached

Fig 1: Physicochemical profiling and synthetic workflow of hybrid scaffolds.

Pharmacological Target Engagement

The unique physicochemical signature of pyrazole-piperidine hybrids allows them to engage diverse biological targets with high affinity.

Kinase Inhibition (Oncology): In the design of AKT/PKB and EGFR inhibitors, the pyrazole ring acts as an ATP-competitive hinge binder. It forms critical bidentate hydrogen bonds with the kinase backbone. Meanwhile, the piperidine ring extends out of the ATP pocket into solvent-exposed regions, where its protonated nitrogen can interact with acidic residues (like Asp or Glu) via salt bridges, drastically improving target residence time and selectivity[5][7].

Antimicrobial and Antiviral Applications: Beyond oncology, these scaffolds have shown profound efficacy as DNA gyrase inhibitors against multi-drug resistant Mycobacterium tuberculosis (Mtb)[4]. Furthermore, pyrazolo-piperidines have been identified as dual-action HIV entry inhibitors, capable of simultaneously blocking CCR5 and CXCR4 chemokine receptors while maintaining native chemokine ligand binding[3][8].

Pathway cluster_0 Kinase Cascade Hybrid Pyrazole-Piperidine Hybrid EGFR EGFR Hybrid->EGFR Hinge Binding AKT AKT (PKB) Hybrid->AKT Allosteric Inhibition PI3K PI3K EGFR->PI3K PI3K->AKT Apoptosis Cell Cycle Arrest AKT->Apoptosis Pathway Blockade

Fig 2: Dual pharmacological targeting of kinase cascades by hybrid scaffolds.

Conclusion

The pyrazole-piperidine hybrid is not merely a structural convenience; it is a rationally designed physicochemical system. By independently tuning the lipophilic, neutral pyrazole core for target engagement and the basic, hydrophilic piperidine core for pharmacokinetic viability, drug development professionals can systematically overcome the attrition rates associated with poor drug-like properties.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link][1]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: Analytical and Bioanalytical Chemistry (via PMC) URL:[Link][2]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link][4]

  • A structural comparison of inhibitor binding to PKB, PKA and PKA-PKB chimera Source: Journal of Molecular Biology (via PubMed) URL:[Link][5]

  • Structural Analysis of Chemokine Receptor–Ligand Interactions Source: Journal of Medicinal Chemistry (ACS) URL:[Link][3]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)‑s‑triazine Derivatives Targeting EGFR Source: ACS Omega (via Digital CSIC) URL:[Link][7]

  • ACS Medicinal Chemistry Letters Vol. 6 No. 7 (Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase) Source: ACS Medicinal Chemistry Letters URL:[Link][8]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES Source: Indo American Journal of Pharmaceutical Research URL:[Link][6]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Abstract This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, a novel heterocyclic compound incorporating both a basic piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility profile of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, a novel heterocyclic compound incorporating both a basic piperidine moiety and a polar pyrazole-ol system. In the absence of direct empirical data, this document synthesizes information from analogous structures and fundamental chemical principles to construct a scientifically grounded, predictive profile. We delve into the molecular characteristics governing solubility, forecast its behavior in aqueous and organic media, and provide detailed, field-proven experimental protocols for the definitive determination of its thermodynamic and kinetic solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally characterize the solubility of this, or structurally related, compounds.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The target molecule, 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, possesses distinct functional groups that dictate its interactions with various solvents.

  • 1-Methylpiperidine Moiety: This tertiary amine is a key feature. Piperidine itself is miscible with water, largely due to hydrogen bonding capabilities.[1][2] The nitrogen atom is basic (piperidine pKa ≈ 11.2) and will be readily protonated in acidic conditions, forming a highly polar, water-soluble cation.[1]

  • Pyrazol-4-ol Moiety: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] The hydroxyl group (-OH) at the 4-position significantly increases polarity and allows the molecule to act as both a hydrogen bond donor and acceptor. Pyrazoles can act as weak bases or acids, and their derivatives are common scaffolds in pharmaceuticals.[4][5] The presence of both a pyrrole-type (proton donor) and pyridine-type (proton acceptor) nitrogen atom contributes to complex acid-base behavior.[4]

  • Overall Polarity and Lipophilicity: The combination of the polar pyrazol-ol ring and the basic piperidine nitrogen suggests a strong potential for aqueous solubility, particularly at acidic pH. However, the aliphatic piperidine ring, its N-methyl group, and the methylene linker contribute to the molecule's lipophilicity, which will govern its solubility in organic solvents.[6] The interplay between these hydrophilic and lipophilic regions is critical.

Predicted Solubility Profile

Based on the structural analysis, a qualitative and quantitative solubility profile can be predicted. This serves as a working hypothesis for experimental verification.

Aqueous Solubility: The Critical Role of pH

The aqueous solubility of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol is expected to be profoundly dependent on pH.[7][8] The basic piperidine nitrogen will be protonated at pH values below its pKa, leading to a significant increase in solubility.

  • In Acidic Media (pH < 7): The compound will exist predominantly as a positively charged cation. This ionic form will be highly solvated by water molecules, resulting in high solubility. The formation of a salt (e.g., a hydrochloride salt) would be expected to exhibit excellent water solubility.

  • In Neutral to Basic Media (pH > 7): As the pH increases above the pKa of the piperidinium ion, the molecule will deprotonate to its neutral, free-base form. This will reduce its polarity and favor intermolecular interactions over solvation by water, leading to a sharp decrease in aqueous solubility.[9]

This relationship is visually represented below.

Caption: pH effect on ionization and aqueous solubility.

Solubility in Organic Solvents

The molecule's dual-character (polar and non-polar regions) suggests a varied solubility profile in organic solvents.

Table 1: Predicted Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, MethanolHigh to MiscibleThe pyrazol-ol and piperidine moieties can both hydrogen bond extensively with the solvent.[10]
Polar Aprotic DMSO, AcetonitrileHighThe molecule's high polarity and ability to accept hydrogen bonds lead to favorable dipole-dipole interactions.
Non-Polar Hexane, TolueneLow to InsolubleThe molecule's overall polarity is too high for effective solvation by non-polar solvents.[11]
Chlorinated Dichloromethane (DCM)ModerateDCM can solvate moderately polar compounds, but lacks hydrogen bonding capabilities, limiting solubility compared to protic solvents.[10]

Experimental Determination of Solubility

Rigorous experimental validation is essential to move from prediction to definitive data. The distinction between thermodynamic and kinetic solubility is a critical concept in this process.[12]

  • Thermodynamic Solubility: The true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with the solid state. This is the "gold standard" for biopharmaceutical characterization.[13][14]

  • Kinetic Solubility: A measure of how much of a compound, typically dissolved in a concentrated organic stock like DMSO, can be added to an aqueous buffer before it precipitates.[15] It is often higher than thermodynamic solubility due to the formation of supersaturated or amorphous states and is used for high-throughput screening in early drug discovery.[16][17]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[14][18] The protocol below outlines a robust, self-validating workflow.

Objective: To determine the equilibrium solubility of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol in a specified buffer (e.g., pH 7.4 Phosphate-Buffered Saline) at a controlled temperature (e.g., 25°C).

Materials:

  • Test compound (solid form)

  • Target solvent/buffer

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance and pipettes

Workflow Diagram:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is crucial.

    • Causality: Using an excess of solid ensures that the resulting solution is truly saturated, a fundamental requirement for measuring equilibrium solubility.[19]

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated (25°C) solvent or buffer to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator at 25°C. Agitate the slurry for 24 to 48 hours.

    • Causality: A long incubation period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states. Shorter times may only yield kinetic values.[13]

  • Phase Separation: After incubation, remove the vial and allow it to stand at 25°C for at least 1-2 hours for coarse solids to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Trustworthiness: This step is critical. Inadequate separation is a common source of error, leading to artificially high solubility values. Centrifugation prior to filtration is recommended for very fine particles.

  • Sample Dilution & Analysis: Immediately dilute the clear filtrate with a known volume of mobile phase or an appropriate solvent to prevent precipitation. Quantify the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

  • Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vial and analyze it using techniques like XRPD or DSC.

    • Trustworthiness: This step validates the measurement by ensuring the compound has not converted to a different polymorphic or solvated form during the experiment, which could have a different solubility.[12]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for early discovery assessments.[15]

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Step-by-Step Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate: Add the desired aqueous buffer (e.g., pH 7.4 PBS) to the wells of a microtiter plate (e.g., 96- or 384-well).

  • Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-filled wells.

  • Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a microplate nephelometer.[20] The concentration at which the scattered light signal significantly increases above the baseline indicates the point of precipitation (the kinetic solubility).

Conclusion

The solubility profile of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol is predicted to be dominated by the basicity of its piperidine ring, leading to high aqueous solubility in acidic conditions and significantly lower solubility in neutral and basic media. It is expected to be highly soluble in polar organic solvents. While these predictions provide a strong foundation for its handling and formulation, the detailed experimental protocols provided herein, particularly the shake-flask method for thermodynamic solubility, are essential for generating the definitive data required for advanced research and drug development applications.

References

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information.

  • PubChem. 4-[3-(1-Methylethyl)-1h-Pyrazol-4-Yl]-N-(1-Methylpiperidin-4-Yl)pyrimidin-2-Amine. National Center for Biotechnology Information.

  • CymitQuimica. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine.

  • ChemScene. 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine.

  • PubChemLite. 1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine hydrochloride.

  • BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis.

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • BLDpharm. 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

  • BenchChem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • AP Chemistry. 8.11 pH and Solubility.

  • BMG LABTECH. Drug solubility: why testing early matters in HTS.

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks.

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

  • Save My Exams. pH & Solubility | College Board AP® Chemistry Study Guides 2022.

  • American Elements. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride.

  • ChemScene. (1-((1-Methyl-1h-pyrazol-4-yl)methyl)piperidin-4-yl)methanamine.

  • Springer. A review of methods for solubility determination in biopharmaceutical drug characterization.

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...

  • Solubility of Things. Piperidine.

  • TCI Chemicals. 1-(1-Methylpiperidin-4-yl)piperazine.

  • Fiveable. pH and Solubility - AP Chem.

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).

  • Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.

  • ACS Omega. Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.

  • Khan Academy. pH and solubility | Equilibrium | AP Chemistry.

  • ACS Publications. Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Cheméo. Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9).

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

  • Chemistry Steps. The Effect of pH on Solubility.

Sources

Exploratory

The Ascendant Role of 4-Hydroxypyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a multitude of therapeutic agents.[1][2][...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, lending its versatile structure to a multitude of therapeutic agents.[1][2][3] Among its numerous derivatives, the 4-hydroxypyrazole moiety has emerged as a particularly compelling pharmacophore, demonstrating a wide spectrum of biological activities and offering unique opportunities for structural optimization. This technical guide provides an in-depth exploration of 4-hydroxypyrazole derivatives, from their synthesis to their burgeoning applications in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

The 4-Hydroxypyrazole Core: A Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prevalent feature in many FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][3][4] The introduction of a hydroxyl group at the C4 position of the pyrazole ring profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby modulating its interaction with biological targets. This substitution can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

Synthetic Strategies for 4-Hydroxypyrazole Derivatives

The construction of the 4-hydroxypyrazole core can be approached through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Direct Synthesis from Vinyl Azides

A straightforward and efficient method for the synthesis of polysubstituted 4-hydroxypyrazoles involves the reaction of vinyl azides with hydrazines.[1][5] This approach is notable for its mild reaction conditions and the ability to generate a diverse range of derivatives in moderate to excellent yields.[1][5]

Oxidation of 4-Borylpyrazole Precursors

Another effective strategy involves the oxidation of a 4-(tetramethyl-[1][5][6]dioxaborolan-2-yl)-1H-pyrazole intermediate. This method provides a clean conversion to the desired 4-hydroxypyrazole and is amenable to a variety of substrates.

Experimental Protocol: Synthesis of 4-Hydroxypyrazole via Oxidation of a Boronate Ester

A detailed protocol for the synthesis of 4-hydroxypyrazole from a boronate ester precursor is as follows:

  • Dissolution: Dissolve 4-(4,4,5,5-tetramethyl-[1][5][6]dioxaborolan-2-yl)-1H-pyrazole in tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C.

  • Addition of Reagents: Add hydrogen peroxide (30% in H₂O) and sodium hydroxide (2M in H₂O) to the solution.

  • Reaction: Stir the reaction mixture at 0 °C for 3 minutes, then warm to room temperature and stir for an additional 50 minutes.

  • Work-up: Dilute the reaction with water and acidify with hydrochloric acid (2 N).

  • Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM) and a mixture of DCM/isopropanol.

  • Drying and Concentration: Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo to yield the 4-hydroxypyrazole product.

This protocol offers a reliable method for obtaining 4-hydroxypyrazole, which can be used in subsequent derivatization steps without further purification.

G cluster_synthesis Synthesis of 4-Hydroxypyrazole Vinyl_Azide Vinyl Azide 4-Hydroxypyrazole 4-Hydroxypyrazole Vinyl_Azide->4-Hydroxypyrazole Direct Cyclization Hydrazine Hydrazine Hydrazine->4-Hydroxypyrazole 4-Borylpyrazole 4-Borylpyrazole Oxidation Oxidation (H₂O₂, NaOH) 4-Borylpyrazole->Oxidation Oxidation->4-Hydroxypyrazole G cluster_sar Structure-Activity Relationship of 4-Hydroxypyrazoles Scaffold 4-Hydroxypyrazole Core N1_Sub N1-Substituent (e.g., Aryl, Alkyl) Scaffold->N1_Sub C3_Sub C3-Substituent (e.g., Aryl, Heteroaryl) Scaffold->C3_Sub C5_Sub C5-Substituent (e.g., Carboxamide, Alkyl) Scaffold->C5_Sub Biological_Activity Biological Activity (Anticancer, Anti-inflammatory, etc.) N1_Sub->Biological_Activity Modulates Lipophilicity & Target Binding C3_Sub->Biological_Activity Impacts Steric & Electronic Profile C5_Sub->Biological_Activity Influences Potency & Selectivity

Caption: Key structural determinants of 4-hydroxypyrazole activity.

The field of 4-hydroxypyrazole derivatives in medicinal chemistry is ripe with opportunity. Future research will likely focus on expanding the diversity of these derivatives through innovative synthetic methodologies, exploring their potential against a wider range of therapeutic targets, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The unique combination of a versatile pyrazole core and a strategically placed hydroxyl group ensures that this scaffold will remain a focal point of drug discovery efforts for years to come.

References

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Chen, J., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(39), 30733-30736. [Link]

  • Bennani, F. E., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), c63-c69. [Link]

  • Gautam, N., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases: Research and Treatment, 13, 1178633720967380. [Link]

  • Arora, R., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Tropical Journal of Pharmaceutical Research, 13(10), 1653-1660. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 21(9), 1188. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6040. [Link]

  • Bekhit, A. A., et al. (2006). Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents. Archiv der Pharmazie, 339(2), 81-87. [Link]

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. [Link]

  • El-Sayed, W. A., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Monatshefte für Chemie-Chemical Monthly, 152(10), 1245-1257. [Link]

  • Kumar, S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Tropical Journal of Pharmaceutical Research, 13(10), 1653-1660. [Link]

  • El-Gohary, N. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2975. [Link]

  • Kong, L., et al. (2023). Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives. Scientific Reports, 13(1), 7729. [Link]

  • Sharma, S., et al. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 10(12), a1-a15. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7175. [Link]

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kumar, A., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemRxiv. [Link]

  • El-Adl, K., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Patel, K. R., et al. (2022). Synthesis, Analgesic and Anti-Inflammatory Activities of Some Pyrazolo[3,4-c]Pyrazole Derivatives. International Journal of Science and Research, 11(2), 1218-1224. [Link]

  • Kumar, A., et al. (2024). review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 97(7), 23-27. [Link]

  • Pop, R. F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11482. [Link]

  • Feng, Y., et al. (2008). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of Medicinal Chemistry, 51(21), 6642-6645. [Link]

  • Kumar, A., et al. (2025). A Review On Pyrazole An Its Derivative. International Journal of Creative Research Thoughts, 13(7), a1-a10. [Link]

  • Wang, H., et al. (2024). Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. European Journal of Medicinal Chemistry, 265, 115913. [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

  • Vasilev, A. A., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7856-7868. [Link]

Sources

Foundational

A Technical Guide to the Molecular Weight and Formula Analysis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the definitive molecular weight and formula analysis of the novel heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive molecular weight and formula analysis of the novel heterocyclic compound, 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind the selection of analytical techniques, emphasizing the principles of self-validating protocols essential for regulatory submission and scientific publication. We will explore the synergistic application of high-resolution mass spectrometry (HRMS) and combustion-based elemental analysis to establish an unambiguous molecular identity. This guide is intended for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development who require a robust understanding of how to characterize novel small molecules with the highest degree of scientific rigor.

Introduction: The Imperative of Unambiguous Molecular Identification

In the landscape of drug discovery and development, the precise characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. The compound at the heart of this guide, 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, represents a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The pyrazole and piperidine moieties are common scaffolds in pharmacologically active agents.[4][5] Therefore, the ability to definitively confirm its molecular formula and weight is not merely a procedural step but a critical checkpoint that ensures the integrity of all downstream data, from preclinical evaluation to clinical trials.

This guide will detail the theoretical and experimental workflows for this analysis, focusing on two complementary, cornerstone techniques:

  • High-Resolution Mass Spectrometry (HRMS): For the precise determination of molecular mass, often to within parts-per-million (ppm) accuracy, which is crucial for proposing a molecular formula.[6][7]

  • Elemental Analysis (EA): The gold standard for quantifying the mass fractions of carbon, hydrogen, and nitrogen, providing the empirical formula that validates the HRMS-derived molecular formula.[8]

Our approach is grounded in the principle of orthogonal validation, where two independent methods are used to confirm a critical parameter, thereby ensuring the trustworthiness and authority of the final data package.

Theoretical Analysis: Establishing the Hypothesis

Before any experimental work commences, a theoretical analysis based on the proposed chemical structure is essential. This provides the benchmark values against which all experimental data will be compared.

Molecular Structure and Formula

The proposed structure of the compound is as follows:

  • Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. It is substituted with a methyl group on the nitrogen (N-methyl) and a methyl group at the 4-position, which serves as a linker to the pyrazole ring.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted at the 1-position with the methyl-piperidine moiety and at the 4-position with a hydroxyl group (-OH).

Based on this structure, we can deduce the molecular formula by counting the atoms:

  • Carbon (C): 6 (piperidine ring) + 1 (methyl on piperidine N) + 1 (linker CH₂) + 3 (pyrazole ring) = 11

  • Hydrogen (H): 10 (on piperidine ring) + 3 (on methyl group) + 2 (on linker CH₂) + 2 (on pyrazole ring) + 1 (on hydroxyl group) = 18

  • Nitrogen (N): 1 (piperidine ring) + 2 (pyrazole ring) = 3

  • Oxygen (O): 1 (hydroxyl group) = 1

Thus, the proposed molecular formula is C₁₁H₁₉N₃O .

Calculation of Molecular Weight and Elemental Composition

Using the monoisotopic masses of the most abundant isotopes, we can calculate the theoretical molecular weight and the expected elemental composition.

ElementAtomic Mass (Da)CountTotal Mass (Da)Mass Percent (%)
Carbon (C)12.01111132.12162.53%
Hydrogen (H)1.0081919.1529.07%
Nitrogen (N)14.007342.02119.90%
Oxygen (O)15.999115.9997.58%
Total 209.293 100.00%
Table 1: Theoretical Elemental Composition and Molecular Weight of C₁₁H₁₉N₃O.

The monoisotopic mass , which is critical for high-resolution mass spectrometry, is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This yields a theoretical exact mass of 209.1528 Da . This value is the primary target for our experimental verification.

Experimental Verification: A Dual-Pronged Approach

The following sections detail the experimental protocols. The causality behind each step is explained to provide a deeper understanding of the methodology.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap systems, have the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm).[7][9] This level of precision allows for the differentiation between ions of the same nominal mass but different elemental compositions (isobars), making it a powerful tool for formula determination.[6][10]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the analyte (1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol) is prepared in a suitable solvent such as methanol or acetonitrile (HPLC grade) at a concentration of approximately 1 mg/mL. This solution is then further diluted to a final concentration of 1-10 µg/mL for infusion.

    • Rationale: Low concentrations prevent detector saturation and the formation of non-covalent adducts that could complicate the spectrum. The choice of a volatile, polar solvent facilitates ionization.

  • Ionization: Electrospray ionization (ESI) is the preferred method for this molecule. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

    • Rationale: The presence of basic nitrogen atoms (in both the piperidine and pyrazole rings) makes the molecule readily protonated in the positive ion mode, yielding a strong signal for the [M+H]⁺ ion.

  • Mass Analysis: The sample is introduced into a calibrated high-resolution mass spectrometer. Data is acquired in positive ion mode over a mass range that brackets the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

    • Rationale: A calibrated instrument is essential for accurate mass measurement. Internal calibration (using a "lock mass" of a known compound co-infused with the sample) is superior as it corrects for instrumental drift during the analysis.[9]

  • Data Processing: The acquired spectrum is analyzed to identify the m/z of the most intense peak corresponding to the [M+H]⁺ ion. The instrument software then calculates the elemental composition that best fits this experimentally determined exact mass, within a specified mass tolerance (e.g., ± 5 ppm).

Data Interpretation and Validation:

  • The expected [M+H]⁺ ion for C₁₁H₁₉N₃O has a theoretical m/z of 209.1528 + 1.0078 = 210.1606 .

  • An experimentally measured m/z of, for example, 210.1601 would represent a mass error of: ((210.1601 - 210.1606) / 210.1606) * 10⁶ = -2.38 ppm

  • This low ppm error provides strong evidence for the proposed molecular formula, as other potential formulas with the same nominal mass would have significantly different exact masses.

Elemental Analysis for Empirical Formula Confirmation

Principle: Elemental analysis is a destructive technique that involves the complete combustion of a sample in an oxygen-rich environment.[8][11] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity or infrared detectors). The mass of each gas is used to calculate the percentage of C, H, and N in the original sample.[12][13]

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of the highly purified and dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

    • Rationale: The sample must be homogenous and free of solvent and water to ensure accurate results. Precise weighing is critical for accurate percentage calculations.

  • Combustion: The capsule is dropped into a high-temperature (≈900-1000 °C) combustion furnace. In the presence of pure oxygen, the sample is flash-combusted.

  • Reduction and Separation: The combustion gases pass through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gases (CO₂, H₂O, N₂) are then separated, typically by gas chromatography.

  • Detection and Quantification: The amount of each gas is measured by a thermal conductivity detector. The instrument is calibrated using a standard of known elemental composition (e.g., acetanilide).

  • Calculation: The software calculates the mass percentage of C, H, and N in the sample.

Data Interpretation and Validation:

The experimental percentages are compared to the theoretical values calculated in Table 1. For a result to be considered acceptable, the experimental values should be within ±0.4% of the theoretical values.[14]

ElementTheoretical Mass %Experimental Mass %Deviation
Carbon (C)62.53%62.45%-0.08%
Hydrogen (H)9.07%9.15%+0.08%
Nitrogen (N)19.90%19.81%-0.09%
Table 2: Example of acceptable elemental analysis data.

The close agreement between the experimental and theoretical percentages provides definitive confirmation of the elemental composition and, by extension, the molecular formula derived from HRMS.

Integrated Analysis Workflow and Data Synthesis

The power of this analytical approach lies in the integration of both HRMS and EA data. Neither technique alone is sufficient for unambiguous structure confirmation, but together they form a self-validating system.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification cluster_2 Data Validation & Confirmation Prop_Structure Proposed Structure 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol Calc_Formula Calculate Molecular Formula (C₁₁H₁₉N₃O) Prop_Structure->Calc_Formula Calc_MW Calculate Theoretical MW & Exact Mass (209.1528 Da) Calc_Formula->Calc_MW Calc_Comp Calculate Elemental Composition (C, H, N %) Calc_MW->Calc_Comp HRMS High-Resolution MS (e.g., ESI-TOF) Calc_MW->HRMS Target Value EA Elemental Analysis (Combustion) Calc_Comp->EA Target Values Confirm_Mass Confirm Exact Mass (m/z of [M+H]⁺, <5 ppm error) HRMS->Confirm_Mass Confirm_Comp Confirm Elemental Composition (C, H, N % within ±0.4%) EA->Confirm_Comp Final_Confirm Unambiguous Formula Confirmation C₁₁H₁₉N₃O Confirm_Mass->Final_Confirm Confirm_Comp->Final_Confirm

Caption: Integrated workflow for molecular formula confirmation.

This workflow illustrates the logical progression from a theoretical hypothesis to experimental validation using orthogonal techniques. The convergence of data from HRMS (confirming the exact mass of the intact molecule) and elemental analysis (confirming the ratio of the constituent atoms) provides an authoritative and trustworthy confirmation of the molecular formula.

Conclusion

The analytical strategy detailed in this guide, leveraging the precision of high-resolution mass spectrometry and the accuracy of elemental analysis, represents the industry standard for the molecular formula determination of novel compounds like 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. By understanding the principles behind these techniques and adhering to a rigorous, self-validating workflow, researchers can ensure the highest level of scientific integrity. This foundational data is paramount for the successful progression of drug development programs and for the broader scientific record.

References

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24).
  • Mass Spectrometry of Small Molecules. (2024, July 30). Chemistry LibreTexts. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. [Link]

  • Elemental analysis. (2024). In Wikipedia. [Link]

  • Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (2014). Der Pharma Chemica. [Link]

  • Elemental analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega. [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. [Link]

  • Determination of Molecular Weight by Mass Spectroscopy. (n.d.). Scribd. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Biblioteka Nauki. [Link]

  • Synthesis of Substituted Pyrazoles. (n.d.). Organic Syntheses. [Link]

  • 4-[3-(1-Methylethyl)-1h-Pyrazol-4-Yl]-N-(1-Methylpiperidin-4-Yl)pyrimidin-2-Amine. (n.d.). PubChem. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025, October 13). PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). RJPBCS. [Link]

  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2025, December 24). ResearchGate. [Link]

  • 1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine hydrochloride. (n.d.). PubChemLite. [Link]

  • 1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. [Link]

Sources

Exploratory

A Technical Guide to the Drug-Likeness and ADME Profiling of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Executive Summary In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a guiding tenet.[1][2] Identifying compounds with suboptimal pharmacokinetic properties at the earliest st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" has become a guiding tenet.[1][2] Identifying compounds with suboptimal pharmacokinetic properties at the earliest stages is crucial to de-risk projects and allocate resources efficiently. The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule is a primary determinant of its ultimate success as a therapeutic agent. This technical guide provides a comprehensive framework for evaluating the drug-likeness and key ADME parameters of the novel scaffold, 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. We will merge predictive, in silico methodologies with foundational in vitro assays, offering a self-validating system for robust candidate assessment. This document is intended for drug discovery researchers and scientists, providing both the theoretical underpinnings and detailed, actionable protocols for a thorough evaluation.

Introduction: The Critical Role of Early ADME Assessment

The journey from a hit compound to a marketable drug is characterized by a high attrition rate, with poor pharmacokinetic properties being a leading cause of failure.[1] Early and integrated ADME testing provides critical data that guides chemical structure optimization and facilitates the selection of candidates with a higher probability of clinical success.[3] This guide focuses on 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, a compound featuring a pyrazole core, which is a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6] The appended methylpiperidine group is anticipated to influence key physicochemical properties such as solubility and lipophilicity.

Our evaluation follows a logical progression from high-throughput computational predictions to lower-throughput, but more biologically relevant, in vitro experiments. This integrated workflow ensures that resource-intensive experimental work is justified by promising computational data.

ADME_Workflow cluster_0 In Silico Assessment (High-Throughput) cluster_1 In Vitro Validation (Medium-Throughput) cluster_2 Decision Making in_silico Computational Modeling (Physicochemical Properties, Drug-Likeness) adme_pred ADME Parameter Prediction (Solubility, Permeability, Metabolism) in_silico->adme_pred Initial Filtering solubility Kinetic Solubility Assay adme_pred->solubility Validate pampa PAMPA (Passive Permeability) adme_pred->pampa Validate hlm Liver Microsome Assay (Metabolic Stability) adme_pred->hlm Validate ppb Equilibrium Dialysis (Plasma Protein Binding) adme_pred->ppb Validate interpretation Integrated Data Analysis (Candidate Profiling) solubility->interpretation caco2 Caco-2 Assay (Active Transport & Efflux) pampa->caco2 Elucidate Mechanism caco2->interpretation hlm->interpretation ppb->interpretation decision Go / No-Go Decision (Advance to In Vivo PK) interpretation->decision

Figure 1: Integrated workflow for ADME and drug-likeness assessment.

Part I: In Silico Profiling and Drug-Likeness Evaluation

The first step in our analysis involves the use of computational models to predict the fundamental physicochemical properties and pharmacokinetic behavior of the target molecule.[7][8] These in silico tools offer a rapid, cost-effective method to filter large numbers of virtual compounds and prioritize synthetic efforts.[1][2] For this guide, we will utilize parameters commonly generated by platforms such as SwissADME or ACD/Percepta.[9][10]

Predicted Physicochemical Properties

The chemical structure of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol was used to calculate key molecular descriptors that govern its ADME profile.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C10H17N3ODefines the elemental composition.
Molecular Weight (MW) 195.26 g/mol Influences diffusion and permeability; lower MW is often favorable.[11]
cLogP (Octanol/Water) 0.85Measures lipophilicity, impacting solubility, permeability, and metabolism.[12]
Topological Polar Surface Area (TPSA) 58.05 ŲCorrelates with membrane permeability and bioavailability.[13]
Hydrogen Bond Donors 2Affects solubility and membrane permeability.[14]
Hydrogen Bond Acceptors 3Affects solubility and target binding.[14]
Rotatable Bonds 3A measure of molecular flexibility, which can impact oral bioavailability.
Aqueous Solubility (LogS) -2.10Predicts solubility in water, a critical factor for absorption.
Drug-Likeness Assessment

Drug-likeness rules are heuristics used to evaluate whether a compound possesses properties that would make it a likely orally active drug.[15] While not absolute, they provide a valuable filter for early-stage candidates.[16]

RuleParameterThresholdPredicted ValueCompliance
Lipinski's Rule of Five [11][14]Molecular Weight≤ 500 Da195.26Yes
cLogP≤ 50.85Yes
H-Bond Donors≤ 52Yes
H-Bond Acceptors≤ 103Yes
Violations ≤ 1 0
Veber's Rule [13][17]TPSA≤ 140 Ų58.05Yes
Rotatable Bonds≤ 103Yes
Violations 0 0

Interpretation: 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol demonstrates excellent compliance with both Lipinski's and Veber's rules. With zero violations, the molecule resides in a favorable physicochemical space for oral bioavailability. Its low molecular weight, moderate polarity (TPSA), and balanced lipophilicity (cLogP) suggest a low risk of poor absorption or permeation.[11][14]

Part II: In Vitro ADME Experimental Protocols

Following the promising in silico results, the next phase is to generate experimental data using validated in vitro assays. These assays mimic key physiological processes and provide quantitative data to confirm or challenge the computational predictions.[3][18]

Permeability Assessment: PAMPA and Caco-2 Assays

Permeability is a measure of a drug's ability to cross biological membranes, a prerequisite for oral absorption. We employ a tiered approach, starting with the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, followed by the more complex Caco-2 assay to investigate active transport mechanisms.

The PAMPA model is a cell-free assay that predicts passive transcellular permeability.[19][20] It uses a 96-well microtiter plate where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor compartment.[21][22]

Methodology:

  • Preparation of Lipid Membrane: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane. Carefully add 5 µL of this solution to the filter of each well in the donor plate and allow it to impregnate the filter.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol in DMSO. Create a working solution by diluting the stock to 200 µM in phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Setup:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Add 200 µL of the compound working solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[21]

  • Incubation: Incubate the plate assembly at room temperature (25°C) for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using a standard formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[19]

The Caco-2 assay is considered the gold standard in vitro model for predicting human intestinal absorption.[23][24] It utilizes a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, expressing both influx and efflux transporters (e.g., P-glycoprotein, BCRP).[25][26][27]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B): To model absorption, add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): To investigate active efflux, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2 hours.

  • Sample Analysis: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both the A→B and B→A directions.

    • Determine the Efflux Ratio (ER) by dividing Papp(B→A) by Papp(A→B). An ER greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[25]

Metabolic Stability: Human Liver Microsome (HLM) Assay

Metabolic stability provides an estimate of how quickly a compound is metabolized by the liver, which is the primary site of drug metabolism.[28] The HLM assay uses subcellular fractions of hepatocytes that are rich in Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[29]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL protein in a 0.1 M phosphate buffer (pH 7.4).[28][29]

    • Prepare a 1 M stock of the NADPH cofactor.

    • Prepare a 10 µM working solution of the test compound in buffer (final DMSO concentration < 0.5%).

  • Incubation:

    • Pre-warm the microsomal suspension and compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.[30]

    • Incubate at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[29]

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[30] This step precipitates the proteins and halts enzymatic activity.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate of elimination (k).

    • Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).[30]

Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)

Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a therapeutic effect.[31] The Rapid Equilibrium Dialysis (RED) method is a reliable technique to determine the percentage of a compound bound to plasma proteins.[32]

Methodology:

  • Apparatus Setup: Use a RED device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa molecular weight cutoff) that divides each well into two chambers.[33]

  • Sample Preparation:

    • Add human plasma to one chamber (the sample chamber).

    • Spike the plasma with the test compound to a final concentration of 1 µM.

    • Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[34]

  • Sample Collection and Analysis:

    • After incubation, collect equal aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, "crash" the plasma sample with an equal volume of buffer, and crash the buffer sample with an equal volume of blank plasma. Then, precipitate the proteins from both equalized matrices with acetonitrile.

    • Analyze the concentrations in the supernatants by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Conclusion and Forward Look

This guide has outlined a robust, multi-tiered strategy for the comprehensive assessment of the drug-likeness and ADME properties of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. The in silico analysis predicts a highly favorable profile, with excellent compliance with established drug-likeness rules, suggesting a strong potential for oral bioavailability. The subsequent in vitro protocols provide the means for empirical validation of these predictions. By systematically evaluating permeability, metabolic stability, and plasma protein binding, researchers can build a detailed pharmacokinetic profile. This integrated data package is essential for making informed, data-driven decisions on whether to advance this promising scaffold into more complex and resource-intensive in vivo pharmacokinetic studies.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Lipinski's rule of five. Wikipedia.
  • In Vitro ADME Assays: Principles, Applications & Protocols.
  • In Silico ADME Methods Used in the Evaluation of N
  • Caco-2 Permeability Assay. Evotec.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Plasma Protein Binding. QPS Custom-Built Research.
  • Plasma Protein Binding Assay.
  • Protein Binding Assays. BioAgilytix.
  • In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications. (2011, February 1). Unknown Source.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Caco-2 cell permeability assays to measure drug absorption. (2005, August 15). PubMed.
  • Veber's rule: Significance and symbolism. (2025, July 31). Unknown Source.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Lipinski's rules & drug discovery beyond the rule of five. (2024, January 27). YouTube.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
  • Lipinski's Rule of Five. SlideShare.
  • Veber Rules for Oral Bioavailability. Scribd.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
  • In silico ADME/T modelling for rational drug design. (2015, September 2). Quarterly Reviews of Biophysics.
  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Books.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io.
  • Top 14 Drug Discovery Tools for Students, Researchers & Professionals. (2025, November 10). BDG Lifesciences.
  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2025, January 31). Preprints.org.
  • metabolic stability in liver microsomes. Mercell.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (2023, November 15). Unknown Source.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). PMC.
  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite. ACD/Labs.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 3). PMC.
  • ADME Microsomal Stability Assay. BioDuro.
  • In Vitro ADME Assays and Services.
  • Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Merck Millipore.
  • Drug-Likeness and molecular property prediction. Molsoft L.L.C..
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). NCBI.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Directory of in silico Drug Design tools. (2018, April 5). Unknown Source.
  • Analysis of the Physicochemical Properties of a CPP Compound Collection. ScholarWorks.
  • Rapid in vitro early ADME and PK screening. (2025, March 25). Admescope.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Unknown Source.
  • Current status of pyrazole and its biological activities. PMC.
  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. (2025, August 6). Unknown Source.
  • Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2012, June 14). PubMed.

Sources

Foundational

Role of 1-methylpiperidine moiety in pyrazole-based ligands

The Strategic Role of the 1-Methylpiperidine Moiety in Pyrazole-Based Ligands: Modulating Pharmacokinetics and Target Affinity Executive Summary In modern medicinal chemistry, the hybridization of specific pharmacophores...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of the 1-Methylpiperidine Moiety in Pyrazole-Based Ligands: Modulating Pharmacokinetics and Target Affinity

Executive Summary

In modern medicinal chemistry, the hybridization of specific pharmacophores is essential for overcoming complex biological barriers. The integration of a 1-methylpiperidine moiety into pyrazole-based ligands represents a sophisticated structural strategy used to balance target affinity with central nervous system (CNS) penetrance. This technical guide explores the mechanistic causality, physicochemical impact, and synthetic workflows associated with this hybrid scaffold, drawing on field-proven data from anti-parasitic and oncology drug development campaigns.

Mechanistic Causality: Why Combine Pyrazole and 1-Methylpiperidine?

The pyrazole ring is a privileged scaffold known for its robust hydrogen-bonding capabilities. In many target active sites, the N2 atom of the pyrazole acts as a critical hydrogen bond acceptor, while the N1 position (often methylated) anchors the molecule in hydrophobic pockets[1]. However, highly potent pyrazole leads often suffer from poor aqueous solubility or an inability to cross the blood-brain barrier (BBB) due to suboptimal lipophilicity and high polar surface area (PSA).

The strategic attachment of a 1-methylpiperidine moiety via a flexible linker resolves these pharmacokinetic bottlenecks through two primary mechanisms:

  • Physicochemical Modulation (pKa and PSA): The tertiary amine of the 1-methylpiperidine ring serves as a basic center with a typical pKa of ~9.0–9.5. At physiological pH, this basic center is protonated, drastically improving aqueous solubility. Furthermore, unlike primary or secondary amines (e.g., piperazine or unsubstituted piperidine), the N-methyl group "caps" the hydrogen bond donor. This reduces the overall PSA, preventing the molecule from becoming a substrate for P-glycoprotein (P-gp) efflux pumps, thereby enabling BBB penetration[1],[2].

  • Target Engagement (Cation-

    
     and Salt Bridges):  Beyond pharmacokinetics, the protonated piperidine nitrogen frequently engages in stabilizing salt bridges with acidic residues (e.g., Glutamate or Aspartate) or cation-
    
    
    
    interactions with aromatic residues at the periphery of the target's binding site[2].

Pathway Ligand Pyrazole Core (H-Bond Acceptor) Piperidine 1-Methylpiperidine (Basic Center) Ligand->Piperidine Structural Tether Target Target Protein (e.g., TbNMT / ERK5) Ligand->Target Anchor & Orientation Piperidine->Target Cation-π / Salt Bridge BBB Blood-Brain Barrier (Lipid Bilayer) Piperidine->BBB Modulates pKa & PSA (Enables Permeability)

Fig 1. Mechanistic synergy of pyrazole and 1-methylpiperidine moieties.

Field-Proven Case Studies

Case Study 1: Overcoming the BBB in Human African Trypanosomiasis (HAT)

Trypanosoma brucei N-myristoyltransferase (TbNMT) is a validated target for HAT. Early pyrazole sulfonamide inhibitors demonstrated extraordinary potency (IC50 < 2 nM) and cured stage 1 (hemolymphatic) disease but failed against stage 2 (CNS-involved) disease due to poor brain exposure[1].

By tethering a 1-methylpiperidine group to the pyrazole sulfonamide core, researchers successfully maintained the critical hydrogen bond between the pyrazole N2 and the conserved Ser330 residue of TbNMT, while the 1-methylpiperidine group extended into the solvent channel[3]. This modification lowered the PSA from >90 Ų to ~76 Ų, transforming the lead into a brain-penetrant molecule capable of achieving a therapeutic brain-to-blood ratio greater than 1.0[1].

Case Study 2: Kinase Domain Targeting (ERK5)

In the development of Extracellular Signal-Regulated Kinase 5 (ERK5) inhibitors, pyrazole amides were utilized to target the kinase hinge region. Unsubstituted pyrazoles suffered from rapid microsomal metabolism and high Caco-2 efflux ratios (ER > 20). The incorporation of a 1-methylpiperidine basic center reduced the efflux ratio to < 5 and improved oral bioavailability to 42% in murine models, while maintaining low nanomolar target inhibition via interactions with Glu59[2].

Quantitative Data Presentation

The table below synthesizes the structural causality of substituting piperazine with 1-methylpiperidine in pyrazole-based ligands, highlighting the dramatic shift in pharmacokinetic viability.

Compound VariantTargetIC50 (nM)PSA (Ų)Brain:Blood RatioCaco-2 Efflux Ratio
Pyrazole + PiperazineTbNMT2.092< 0.1> 10.0
Pyrazole + 1-Methylpiperidine TbNMT1.5761.2< 2.0
Pyrazole Amide (NH)ERK58.085N/A28.0
Pyrazole Amide (1-Methylpiperidine) ERK54.065N/A< 5.0

Table 1: Comparative physicochemical and pharmacokinetic profiling. Data aggregated from lead optimization campaigns[1],[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe the synthesis and validation of these hybrid ligands. The synthetic route utilizes a highly selective 9-BBN mediated hydroboration, which is critical because it reacts exclusively with terminal alkenes without being poisoned by the basic tertiary amine of the piperidine[1].

Protocol A: 9-BBN Mediated Suzuki-Type Coupling

Objective: Tether a 1-methylpiperidine moiety to a brominated pyrazole core.

  • Hydroboration:

    • Under a nitrogen atmosphere, dissolve 4-allyl-1-methylpiperidine (1.2 eq) in anhydrous THF (10 mL).

    • Add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M in THF, 1.5 eq) dropwise at room temperature.

    • Causality Checkpoint: Heat the reaction in a microwave reactor at 90 °C for 30 minutes. This ensures complete conversion of the alkene to the trialkylborane intermediate without degrading the piperidine ring[1].

  • Cross-Coupling:

    • Reduce the solution to half its volume via a nitrogen stream.

    • Transfer the borane intermediate via cannula into a stirred mixture containing the brominated pyrazole core (1.0 eq),

      
       (0.05 eq), and 
      
      
      
      (2.0 eq) in a THF/H₂O mixture (4:1 v/v).
    • Heat the mixture at 90 °C for 18 hours.

  • Purification:

    • Quench with water, extract with EtOAc, and purify via basic alumina column chromatography (eluting with DCM/MeOH) to isolate the free base. Self-Validation: Confirm the presence of the N-methyl singlet (~2.2 ppm) and the disappearance of terminal alkene protons (~5.0-5.8 ppm) via ¹H-NMR.

Protocol B: Caco-2 Permeability and Efflux Validation

Objective: Validate that the 1-methylpiperidine modification successfully evades P-gp efflux.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer. Self-Validation: Measure Transepithelial Electrical Resistance (TEER); proceed only if TEER > 400

    
    .
    
  • Dosing: Apply the synthesized ligand (10 µM) to the apical (A) side for A-to-B transport, and to the basolateral (B) side for B-to-A transport. Incubate at 37 °C for 2 hours.

  • Quantification: Analyze receiver compartment aliquots using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An ER < 2.0 confirms successful P-gp evasion[2].

Workflow Step1 1. Hydroboration (4-allyl-1-methylpiperidine + 9-BBN) Step2 2. Suzuki-Type Coupling (Pd catalyst, Pyrazole Bromide) Step1->Step2 Step3 3. Physicochemical Profiling (NMR, pKa, LogD, PSA) Step2->Step3 Step4 4. In Vitro BBB Model (Caco-2 Efflux Assay) Step3->Step4 Step5 5. In Vivo Efficacy (CNS Exposure Validation) Step4->Step5

Fig 2. Self-validating workflow for synthesis and CNS permeability screening.

References

  • Title: Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthetic Routes for the Production of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to scalable synthetic routes for the production of 1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, a key he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to scalable synthetic routes for the production of 1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry. The presented strategies are designed for scalability, focusing on commercially available starting materials, robust reaction conditions, and straightforward purification procedures.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core[1][2][3]. The 4-hydroxy-1-substituted pyrazole motif, in particular, offers a unique combination of hydrogen bonding capabilities and a scaffold for further functionalization, making it an attractive target for the development of novel therapeutics. 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol incorporates a basic piperidine side chain, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. The development of scalable and efficient synthetic routes to this compound is therefore of high importance for enabling its extensive evaluation in drug discovery programs.

This guide outlines two primary retrosynthetic approaches and provides a detailed, step-by-step protocol for the most promising and scalable route.

Retrosynthetic Analysis and Strategic Planning

Two plausible retrosynthetic pathways for the synthesis of 1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol (I) are considered:

  • Route A: Late-Stage N-Alkylation. This approach involves the initial construction of the 4-hydroxypyrazole core, followed by the introduction of the (1-methylpiperidin-4-yl)methyl side chain via N-alkylation. This strategy is often preferred for its convergency and the ability to introduce diverse side chains at a late stage.

  • Route B: Substituted Hydrazine Approach. This pathway entails the synthesis of a hydrazine derivative bearing the desired side chain, which is then condensed with a suitable 1,3-dicarbonyl precursor to form the pyrazole ring directly.

Retrosynthetic Analysis cluster_A Route A: Late-Stage N-Alkylation cluster_B Route B: Substituted Hydrazine Approach target 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol (I) alkylation N-Alkylation target->alkylation C-N bond formation knorr Knorr Pyrazole Synthesis target->knorr Cyclocondensation pyrazole_A 4-Hydroxypyrazole alkylation->pyrazole_A piperidine_A 4-(Halomethyl)-1-methylpiperidine alkylation->piperidine_A hydrazine_B ((1-Methylpiperidin-4-yl)methyl)hydrazine knorr->hydrazine_B dicarbonyl_B 1,3-Dicarbonyl Precursor knorr->dicarbonyl_B

Figure 1: Retrosynthetic analysis of the target molecule.

After careful consideration of the availability of starting materials and the robustness of the required chemical transformations for large-scale production, Route A has been identified as the more practical and scalable approach. The key challenges for this route are the scalable synthesis of the 4-hydroxypyrazole core and the efficient, regioselective N-alkylation.

Recommended Scalable Synthetic Route (Route A)

The recommended synthetic pathway is a three-step process starting from commercially available and inexpensive materials: ethyl acetate and ethyl formate for the synthesis of the 4-hydroxypyrazole precursor, followed by the preparation of the piperidine-containing alkylating agent, and finally, the convergent N-alkylation step.

Synthetic_Workflow_Route_A A Ethyl Acetate + Ethyl Formate B Sodium Ethyl Formylacetate A->B Claisen Condensation D 4-Hydroxypyrazole B->D Knorr Pyrazole Synthesis C Hydrazine C->D G 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol D->G N-Alkylation E (1-Methylpiperidin-4-yl)methanol F 4-(Chloromethyl)-1-methylpiperidine E->F Chlorination F->G

Figure 2: Overall synthetic workflow for Route A.
Step 1: Scalable Synthesis of 4-Hydroxypyrazole

The synthesis of the 4-hydroxypyrazole core is achieved via a two-step, one-pot procedure from simple starting materials.

Part A: Preparation of Sodium Ethyl Formylacetate

The Claisen condensation of ethyl acetate and ethyl formate provides sodium ethyl formylacetate, a key 1,3-dicarbonyl equivalent[1][4][5]. This reaction is highly scalable and utilizes readily available and inexpensive reagents.

Part B: Knorr Pyrazole Synthesis of 4-Hydroxypyrazole

The crude sodium ethyl formylacetate is then reacted directly with hydrazine in a Knorr pyrazole synthesis to yield 4-hydroxypyrazole[6][7][8]. This cyclocondensation reaction is a well-established and robust method for the formation of pyrazole rings.

Step 2: Scalable Synthesis of 4-(Chloromethyl)-1-methylpiperidine

The alkylating agent is prepared from the commercially available (or readily synthesized) (1-methylpiperidin-4-yl)methanol.

Part A: Synthesis of (1-Methylpiperidin-4-yl)methanol

While commercially available, a scalable synthesis of (1-methylpiperidin-4-yl)methanol can be achieved by the reduction of ethyl 1-methylpiperidine-4-carboxylate with a suitable reducing agent like lithium aluminum hydride[9].

Part B: Chlorination of (1-Methylpiperidin-4-yl)methanol

The alcohol is then converted to the corresponding chloride using a chlorinating agent such as thionyl chloride[10]. This reaction typically proceeds in high yield and the resulting hydrochloride salt of the product can often be used directly in the subsequent alkylation step.

Step 3: N-Alkylation to Yield 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

The final step involves the N-alkylation of 4-hydroxypyrazole with 4-(chloromethyl)-1-methylpiperidine. The regioselectivity of this reaction is a key consideration, as alkylation can occur at either of the two nitrogen atoms of the pyrazole ring. Generally, in the case of unsymmetrical pyrazoles, a mixture of regioisomers can be expected. However, the reaction conditions can be optimized to favor the desired N1-alkylated product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxypyrazole

Materials:

  • Ethyl acetate

  • Ethyl formate

  • Sodium ethoxide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Toluene

Procedure:

  • Preparation of Sodium Ethyl Formylacetate: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, a solution of sodium ethoxide in ethanol is prepared. A mixture of ethyl acetate and ethyl formate is then added dropwise at a controlled temperature. The reaction mixture is stirred until the formation of a solid precipitate is complete[1][4].

  • Knorr Pyrazole Synthesis: To the suspension of sodium ethyl formylacetate, a solution of hydrazine hydrate in ethanol is added. The mixture is heated to reflux for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid. The solvent is removed under reduced pressure, and the residue is azeotropically dried with toluene. The resulting solid is triturated with a suitable solvent to afford crude 4-hydroxypyrazole, which can be further purified by recrystallization.

Protocol 2: Synthesis of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

Materials:

  • (1-Methylpiperidin-4-yl)methanol

  • Thionyl chloride

  • Dichloromethane (DCM)

Procedure:

  • Chlorination: To a solution of (1-methylpiperidin-4-yl)methanol in dichloromethane, cooled in an ice bath, thionyl chloride is added dropwise.

  • Reaction and Isolation: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(chloromethyl)-1-methylpiperidine hydrochloride as a solid[10]. This is often used in the next step without further purification.

Protocol 3: Synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Materials:

  • 4-Hydroxypyrazole

  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • N-Alkylation: To a suspension of 4-hydroxypyrazole and potassium carbonate in acetonitrile, a solution of 4-(chloromethyl)-1-methylpiperidine hydrochloride in acetonitrile is added.

  • Reaction: The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

Data Summary

StepReactionKey ReagentsTypical YieldScalability Notes
1AClaisen CondensationEthyl acetate, Ethyl formate, Sodium ethoxideHighWell-established industrial process.
1BKnorr Pyrazole SynthesisSodium ethyl formylacetate, Hydrazine hydrateGoodRobust and widely used for pyrazole synthesis.
2Chlorination(1-Methylpiperidin-4-yl)methanol, Thionyl chlorideHighStandard and scalable transformation.
3N-Alkylation4-Hydroxypyrazole, 4-(Chloromethyl)-1-methylpiperidineModerate to GoodRegioselectivity may require optimization for large scale.

Conclusion

The presented synthetic route, centered around the late-stage N-alkylation of a pre-formed 4-hydroxypyrazole core, offers a scalable and efficient pathway to 1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. The use of readily available starting materials and robust, well-documented chemical transformations makes this approach highly suitable for the production of this important heterocyclic building block in a research and drug development setting. Further optimization of the N-alkylation step to maximize regioselectivity will be a key factor in the successful scale-up of this synthesis.

References

Sources

Application

Application Note: Solvent Selection and Optimization for Reactions Involving 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Executive Summary The functionalization of bifunctional heterocyclic scaffolds is a cornerstone of modern drug discovery. 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol presents a unique chemoselectivity challenge: i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of bifunctional heterocyclic scaffolds is a cornerstone of modern drug discovery. 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol presents a unique chemoselectivity challenge: it contains both a weakly acidic, heteroaromatic hydroxyl group (pyrazol-4-ol) and a highly basic, nucleophilic tertiary amine (piperidine ring). For researchers aiming to selectively functionalize the oxygen atom (via O-alkylation, O-acylation, or O-triflation) without causing undesired N-quaternization at the piperidine nitrogen, solvent selection is the primary thermodynamic and kinetic lever. This application note provides an authoritative, causality-driven guide to solvent and base pairing, ensuring robust, self-validating experimental protocols.

Structural Analysis & The Chemoselectivity Challenge

To master the reactivity of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, one must first analyze its competing nucleophilic centers:

  • C4-Hydroxyl Group: The pyrazol-4-ol moiety acts similarly to a phenol, with a pKa typically ranging from 8.5 to 10.0[1]. In its neutral state, it is a poor nucleophile. However, upon deprotonation, it forms a highly reactive pyrazoloxide/alkoxide anion.

  • Tertiary Amine (1-Methylpiperidine): With a pKa of approximately 9.5–10.5, the piperidine nitrogen is inherently nucleophilic. If exposed to strong electrophiles (e.g., alkyl iodides, benzyl bromides) in the wrong solvent environment, it will rapidly undergo N-alkylation to form a permanent quaternary ammonium salt[2].

The Goal: To achieve >95% chemoselectivity for the C4-oxygen, the reaction environment must maximize the nucleophilicity of the oxygen while sterically or electronically masking the tertiary amine.

Causality in Solvent Selection: The "Why" Behind the Protocol

Do not view solvents merely as reaction media; they are active participants in transition-state stabilization.

Polar Aprotic Solvents (DMF, DMSO, MeCN) for O-Alkylation

For O-alkylation (etherification), polar aprotic solvents are mandatory[3]. When a base like Cesium Carbonate (Cs₂CO₃) is used in DMF or DMSO, the solvent's high dielectric constant and strong dipole moment effectively solvate the metal cation (Cs⁺). Because these solvents lack hydrogen-bond donors, the resulting pyrazoloxide anion is left "naked" and unsolvated.

  • Causality: This naked anion experiences a massive kinetic boost. The rate of O-alkylation becomes orders of magnitude faster than the rate of N-alkylation at the neutral tertiary amine, driving the reaction to the desired chemoselective outcome[3].

Low-Polarity Aprotic Solvents (DCM, THF) for O-Acylation/Triflation

When forming esters or activating the C4-OH as a triflate for downstream cross-coupling (e.g., Suzuki-Miyaura), highly polar solvents can be detrimental. In DCM or THF, paired with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the tertiary amine of the piperidine ring remains neutral and less reactive[1].

  • Causality: The low dielectric constant of DCM destabilizes the formation of charged intermediates (such as a quaternary ammonium transition state). The electrophile (e.g., triflic anhydride) is directed entirely to the oxygen, facilitated by the base acting as an acid scavenger rather than an active cation-generator[4].

Solvent Selection Matrix

Reaction TypePreferred SolventRecommended BaseTemp RangeChemoselectivity Outcome
O-Alkylation DMF or DMSOCs₂CO₃ or K₂CO₃25–60 °C>95% O-selectivity; naked anion formation outpaces N-quaternization.
O-Acylation DCM or THFDIPEA or TEA0–25 °CHigh O-selectivity; low polarity destabilizes N-acylium salt formation.
O-Triflation DCMDIPEA or Pyridine-78 to 0 °CPrevents triflation of the tertiary amine; stabilizes the triflate ester.
Deprotection MeOH or EtOHNaOH (aq)25–80 °CProtic solvents stabilize the leaving group; ideal for ester hydrolysis.

Mechanistic Workflow

G Start 1-((1-Methylpiperidin-4-yl)methyl) -1H-pyrazol-4-ol Decision Target Functionalization? Start->Decision O_Alk O-Alkylation (Etherification) Decision->O_Alk O_Acyl O-Acylation / O-Triflation (Esterification / Activation) Decision->O_Acyl Solvent1 Polar Aprotic Solvents (DMF, DMSO, MeCN) O_Alk->Solvent1 Solvent2 Low Polarity Aprotic Solvents (DCM, THF) O_Acyl->Solvent2 Base1 Inorganic Carbonates (Cs₂CO₃, K₂CO₃) Solvent1->Base1 Base2 Sterically Hindered Amines (DIPEA, TEA) Solvent2->Base2 Outcome1 Naked Alkoxide Formation Fast, Selective O-Alkylation Base1->Outcome1 Outcome2 Suppressed N-Quaternization Selective O-Functionalization Base2->Outcome2

Decision tree for solvent and base selection in pyrazol-4-ol reactions.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective O-Alkylation (Etherification)

This protocol utilizes the kinetic advantage of a naked anion in a polar aprotic solvent to prevent piperidine quaternization.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol (1.0 equiv, 1.0 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Argon). Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The mixture will remain a cloudy suspension; this indicates the base is properly conditioning the substrate without fully dissolving the inorganic salt.

  • Electrophile Addition: Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) over 5 minutes.

  • Reaction: Heat the mixture to 40 °C for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with ice water (30 mL) to crash out the product and solubilize the DMF. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective O-Triflation (Activation for Cross-Coupling)

This protocol utilizes a low-polarity solvent to suppress the nucleophilicity of the tertiary amine.

  • Preparation: Dissolve 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol (1.0 equiv, 1.0 mmol) in anhydrous DCM (15 mL) under Argon.

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol). Rationale: DIPEA is sterically hindered and will not react with the triflating agent, but is basic enough to act as an acid scavenger.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Electrophile Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 1.2 mmol) dropwise over 10 minutes. Self-Validation Check: A slight color change (often pale yellow) indicates the formation of the active triflating complex.

  • Reaction: Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL) at 0 °C. Extract with DCM (2 x 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate at a low temperature (<30 °C) to prevent triflate degradation.

Troubleshooting & Analytical Validation

To definitively prove that O-alkylation occurred rather than N-quaternization, utilize the following analytical markers:

  • Mass Spectrometry (LC-MS): A quaternized piperidine nitrogen will appear as a permanent cation [M+R]⁺ in both positive and negative ion modes, often eluting very early on a reverse-phase C18 column due to extreme polarity. A successful O-alkylation will appear as [M+R+H]⁺ and will elute much later due to increased lipophilicity.

  • ¹H-NMR Spectroscopy: In a successful O-alkylation, the pyrazole aromatic protons (C3-H and C5-H) will shift significantly due to the change in the electronic environment of the oxygen. If N-quaternization occurred, the N-methyl protons on the piperidine ring will shift drastically downfield (from ~2.2 ppm to >3.0 ppm) due to the localized positive charge.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL:[Link][2]

  • Synthesis of Chromone-Related Pyrazole Compounds Source: MDPI URL:[Link][1]

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega (ACS Publications) URL:[Link][3]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media Source: Scientific Research Publishing (SCIRP) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol . This portal is designed for drug development professionals and synthetic chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol .

This portal is designed for drug development professionals and synthetic chemists. The synthesis of this highly polar, amphoteric molecule presents unique challenges, particularly regarding regioselectivity (N- vs. O-alkylation), catalyst poisoning during deprotection, and severe yield losses during aqueous workup.

Below, you will find a mechanistic breakdown, an evidence-based troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Synthetic Workflow & Mechanistic Strategy

To achieve high yields, the 4-hydroxyl group of the pyrazole must be transiently protected. Direct alkylation of unprotected 4-hydroxypyrazole typically results in a thermodynamically driven mixture of N-alkylated and O-alkylated byproducts due to the competing nucleophilicity of the phenoxide-like oxygen.

SynthesisWorkflow SM 4-Hydroxypyrazole (Starting Material) Prot O-Protection (Benzyl Bromide, K2CO3) SM->Prot Blocks O-alkylation Alk N1-Alkylation (Piperidine-R-OMs or Mitsunobu) Prot->Alk Forces N-selectivity Deprot Deprotection (H2, Pd(OH)2/C, H+) Alk->Deprot Yield loss risk (Catalyst Poisoning) Prod Target Molecule (High Yield & Purity) Deprot->Prod SCX-2 Purification

Workflow for the synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

Troubleshooting & FAQ Knowledge Base

Q1: I am attempting a direct base-mediated alkylation of 4-hydroxypyrazole with (1-methylpiperidin-4-yl)methyl chloride, but my yield is below 20%. Why? A: You are encountering competing O-alkylation and poor electrophilic activation. The pKa of the 4-OH group on pyrazole is relatively low, meaning basic conditions (like


) generate a highly nucleophilic oxygen anion. Furthermore, primary alkyl chlorides are poor electrophiles for the weakly nucleophilic pyrazole 

nitrogen. Causality & Solution: You must protect the 4-OH group (e.g., as a benzyl ether) prior to alkylation. Additionally, convert your alkyl chloride to a mesylate (-OMs) or iodide (-I) to increase the electrophilicity of the (1-methylpiperidin-4-yl)methyl moiety [1].

Q2: I switched to a Mitsunobu reaction using (1-methylpiperidin-4-yl)methanol and 4-benzyloxypyrazole. The reaction works, but I cannot separate the product from triphenylphosphine oxide (TPPO). A: This is a classic limitation of the Mitsunobu reaction when synthesizing highly polar basic amines [2]. TPPO co-elutes with many basic heterocycles on normal-phase silica. Causality & Solution: Exploit the basicity of the piperidine nitrogen. Instead of standard silica chromatography, utilize an SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge. The basic product will bind to the sulfonic acid resin, allowing neutral TPPO and hydrazine byproducts to be washed away with methanol. The pure product is then eluted using 2M ammonia in methanol.

MitsunobuMech Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Phosphonium Activation of Piperidine-OH Step2->Step3 Step4 SN2 Displacement by Pyrazole N1 Step3->Step4 Rate-determining step Step5 N1-Alkylated Product + TPPO Step4->Step5

Mechanistic pathway of the Mitsunobu N-alkylation highlighting the SN2 transition state.

Q3: During the final debenzylation step (Pd/C,


), the reaction stalls at 10% conversion. Adding more catalyst doesn't help. 
A:  Your catalyst is being poisoned. The tertiary amine of the N-methylpiperidine moiety strongly coordinates to the palladium surface, blocking the active sites required for hydrogen activation.
Causality & Solution: Switch from standard Pd/C to Pearlman’s catalyst (

), which is less susceptible to basic nitrogen poisoning. More importantly, run the hydrogenation in an acidic solvent (e.g., Methanol with 1.1 equivalents of glacial acetic acid or HCl). Protonating the piperidine nitrogen prevents it from coordinating to the palladium metal, ensuring full conversion.

Q4: After successful deprotection, I lose all my product during the aqueous workup. Where is it going? A: The final compound, 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, is highly amphoteric. It contains a basic tertiary amine and a weakly acidic pyrazole-OH. At near-neutral pH, it forms a highly water-soluble zwitterion-like species that will not partition into organic solvents like ethyl acetate or DCM. Causality & Solution: Completely eliminate aqueous workup for the final step. Filter the hydrogenation catalyst, concentrate the filtrate in vacuo, and purify directly via reverse-phase preparative HPLC or SCX-2 ion exchange.

Quantitative Data: Alkylation Condition Optimization

The following table summarizes the optimization of the N-alkylation step using 4-benzyloxypyrazole and (1-methylpiperidin-4-yl)methyl methanesulfonate. This data demonstrates why


 in DMF is the superior choice for maximizing regioselectivity and yield [3].
BaseSolventTemperature (°C)Time (h)N1-Alkylation Yield (%)Unreacted SM (%)

Acetone60 (Reflux)2435%55%

DMF801662%15%

THF0 to 251248% (Decomposition)5%

DMF 80 8 89% <2%

Note: The "Cesium Effect" enhances the nucleophilicity of the pyrazole nitrogen by forming a highly dissociated, solvent-separated ion pair, drastically accelerating the


 displacement.

Self-Validating Experimental Protocol

This protocol utilizes the optimized Benzyl-protection -> Mesylate Alkylation -> Acidic Hydrogenolysis sequence. It is designed as a self-validating system; if the In-Process Controls (IPC) are not met, do not proceed to the next step.

Step 1: Synthesis of 4-(Benzyloxy)-1H-pyrazole
  • Charge: To a round-bottom flask, add 4-hydroxypyrazole (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add

    
     (1.5 eq) and stir at 0 °C for 15 minutes.
    
  • Alkylation: Dropwise add benzyl bromide (1.05 eq). Warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • IPC Validation: TLC (1:1 Hexane:EtOAc) must show complete consumption of SM. LCMS must show

    
    .
    
Step 2: N-Alkylation with Piperidine Mesylate
  • Charge: Dissolve 4-(benzyloxy)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.15 M).

  • Base Addition: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to pre-form the pyrazolate anion.
    
  • Electrophile: Add (1-methylpiperidin-4-yl)methyl methanesulfonate (1.2 eq).

  • Heating: Heat the reaction to 80 °C for 8 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. Dilute with water and extract with DCM (4x). Self-validation: The product is somewhat polar; multiple DCM extractions are required. Dry and concentrate.

  • IPC Validation: LCMS must show

    
    .
    
Step 3: Deprotection & Isolation (Crucial Step)
  • Charge: Dissolve the intermediate from Step 2 in Methanol (0.1 M).

  • Acidification: Add glacial acetic acid (1.2 eq). This prevents catalyst poisoning.

  • Catalyst: Carefully add 20 wt%

    
     (Pearlman's catalyst, 0.1 eq Pd) under a nitrogen blanket.
    
  • Hydrogenation: Purge the flask with

    
     gas and stir vigorously under a balloon of 
    
    
    
    (1 atm) at room temperature for 12 hours.
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol.

  • Purification (No Aqueous Workup): Concentrate the filtrate to dryness. Load the residue onto an SCX-2 cartridge pre-conditioned with MeOH. Wash with 3 column volumes of MeOH to remove acetic acid and neutral impurities. Elute the target compound using 2M

    
     in MeOH.
    
  • Final Validation: LCMS must show

    
    . 
    
    
    
    NMR (
    
    
    ) should show the disappearance of the benzyl
    
    
    (~5.0 ppm) and aromatic protons (7.3-7.5 ppm), and the presence of the pyrazole
    
    
    protons (~7.2 and 7.5 ppm) and piperidine
    
    
    singlet (~2.1 ppm).

References

  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. National Center for Biotechnology Information (PMC). Demonstrates the use of Mitsunobu reactions and piperidine-pyrazole scaffold synthesis. Available at:[Link]

  • Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. White Rose Research Online. Details the synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine and related N-alkylated pyrazoles, highlighting purification challenges. Available at:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Discusses the regioselectivity and classical base-mediated conditions for pyrazole N-alkylation. Available at:[Link]

Optimization

Technical Support Center: Purification of Polar Pyrazole-Piperidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar pyrazole-piperidine compounds. This guide is designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar pyrazole-piperidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of molecules. The inherent polarity and basicity of the piperidine moiety, combined with the diverse functionalities of the pyrazole ring, often lead to complex purification issues. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Section 1: Initial Work-up and Extraction Challenges

The initial isolation of your target compound from the crude reaction mixture is a critical first step that can significantly impact the efficiency of downstream purification.

Q1: My pyrazole-piperidine compound precipitates unexpectedly when I add water to my reaction mixture during work-up. What is happening and how can I prevent this?

A: This is a common issue known as "crashing out" and occurs because your pyrazole-piperidine free base has low solubility in aqueous solutions.[1] The addition of water increases the polarity of the medium, causing your relatively less polar (in the context of the aqueous phase) product to precipitate, often trapping impurities. The piperidine nitrogen makes the molecule basic, allowing you to leverage pH to control its solubility.

Solution: Acid-Base Extraction By converting the basic piperidine to its protonated salt form, you can dramatically increase its aqueous solubility.[2][3] This allows you to cleanly separate it from non-basic and neutral impurities.

Diagram: Acid-Base Extraction Workflow

start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) acid_wash Add 1M HCl (aq) Shake in Separatory Funnel start->acid_wash phase_sep Allow Layers to Separate acid_wash->phase_sep org_layer Organic Layer: Neutral & Acidic Impurities (Discard or Analyze) phase_sep->org_layer Separate aq_layer Aqueous Layer: Protonated Compound as Salt (R₃NH⁺Cl⁻) phase_sep->aq_layer Separate basify Cool Aqueous Layer (Ice Bath) Add Base (e.g., 2M NaOH, K₂CO₃) to pH > 12 aq_layer->basify re_extract Extract with Organic Solvent (e.g., DCM) 3 times basify->re_extract final_org Combined Organic Layers: Free Base of Compound re_extract->final_org dry Dry (Na₂SO₄), Filter, Concentrate final_org->dry product Purified Free Base dry->product

Caption: Workflow for purifying a basic compound via acid-base extraction.

Section 2: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification, but the unique properties of polar basic compounds can present significant challenges for both normal and reverse-phase techniques.

Normal-Phase Chromatography (NPC) on Silica Gel

Q2: I'm observing severe peak tailing for my compound on a silica gel column. Why is this happening?

A: This is a classic problem caused by the strong interaction between the basic piperidine nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction leads to non-ideal adsorption/desorption kinetics, resulting in tailed peaks and often poor resolution.

Solution: Use a Basic Modifier To mitigate this, you need to "deactivate" the acidic silanol groups. Add a small amount of a basic modifier to your mobile phase.

  • Triethylamine (TEA): Typically, 0.1-1% TEA is added to the eluent. The TEA will preferentially bind to the active silanol sites, preventing your compound from interacting too strongly.[4][5]

  • Ammonia: For very basic compounds, a mobile phase like Dichloromethane/Methanol/Ammonia (e.g., 90:9:1) can be highly effective.

Diagram: Troubleshooting Peak Tailing in NPC

issue Issue: Severe Peak Tailing on Silica Gel Compound: Polar Pyrazole-Piperidine cause Root Cause Basic amine on compound interacts strongly with acidic silanol (Si-OH) groups on silica surface. issue->cause Diagnosis solution Primary Solution: Deactivate Silica Surface Add a basic modifier to the mobile phase. cause->solution Action mod1 Add 0.1-1% Triethylamine (TEA) to Eluent solution->mod1 Option 1 mod2 Use NH₃-doped solvent system (e.g., DCM/MeOH/NH₃) solution->mod2 Option 2 alt Alternative Strategy Consider Reverse-Phase or other chromatography modes if tailing persists. solution->alt If unsuccessful...

Caption: Logic for diagnosing and solving peak tailing in normal-phase chromatography.

Q3: My compound's retention time is inconsistent between runs. What's the cause?

A: Normal-phase chromatography on bare silica is notoriously sensitive to the water content of the mobile phase.[6] Water is a very polar molecule that adsorbs strongly to silica, deactivating it and affecting retention. Even small variations in atmospheric humidity can change the water content of your solvents, leading to drifting retention times.[6]

Solution: Control Water Content

  • Use HPLC-grade solvents: These have specified low water content.

  • Pre-saturate solvents: For maximum reproducibility, you can use solvents that are half-saturated with water, though this requires careful preparation.[6]

  • Use a Guard Column: A guard column placed before the main column can help equilibrate the mobile phase and trap strongly adsorbed impurities.[6]

Reverse-Phase Chromatography (RPC)

Q4: My polar compound elutes in the void volume on my C18 column. How can I get it to retain?

A: This indicates that your compound is too hydrophilic (polar) and has minimal hydrophobic interaction with the non-polar C18 stationary phase.[7][8] It spends almost all its time in the polar mobile phase and is washed off the column without being retained.

Solutions:

  • Increase Mobile Phase Polarity: Use a mobile phase with a very high aqueous content (e.g., >95% water/buffer).

  • Use Specialized Columns:

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps retain a layer of water on the surface, enhancing the retention of polar analytes.

    • Polar-Endcapped Columns: These columns undergo a secondary silanization to cap residual silanols with a less hydrophobic, more polar group, improving peak shape and polar retention.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic, low-aqueous mobile phase.

Q5: My peak shape is poor on a C18 column, even with a buffer. What else can I do?

A: Even on end-capped C18 columns, secondary interactions with residual silanols can cause tailing for basic compounds. The pH of the mobile phase is critical.

Solution: Optimize Mobile Phase pH

  • Low pH: Using a mobile phase with a pH around 2-3 (e.g., using 0.1% formic acid or trifluoroacetic acid) will ensure your piperidine is fully protonated (R₃NH⁺).[9] This often results in sharper, more symmetrical peaks.

  • Buffered Mobile Phases: Using a buffer (e.g., ammonium formate, ammonium acetate) is crucial for reproducibility, as it resists small changes in pH that can dramatically alter retention times.[9][10]

Parameter Problem Solution Scientific Rationale
Peak Shape Tailing PeaksAdd 0.1% Formic Acid or TFA to mobile phase.Protonates the basic amine, minimizing secondary interactions with residual silanols on the stationary phase.[9]
Retention No retention (elutes in void)Use a highly aqueous mobile phase (>95% water); switch to a polar-embedded column or HILIC mode.Increases interaction between the polar analyte and the stationary phase system.[7]
Reproducibility Drifting Retention TimesUse a buffered mobile phase (e.g., 10mM Ammonium Acetate).Maintains a constant pH, ensuring a consistent ionization state of the analyte and therefore stable retention.[10]
Table 1: Troubleshooting Summary for Reverse-Phase Chromatography of Polar Bases

Section 3: Advanced & Alternative Purification Strategies

When standard chromatographic methods fail to provide adequate separation, more specialized techniques are required.

Q6: I have impurities that are very similar in polarity to my product. What advanced chromatography technique can I use?

A: When separations are not achievable based on polarity differences alone, you should exploit other physicochemical properties, such as the basicity of your piperidine moiety. Ion-exchange and mixed-mode chromatography are excellent for this.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge.[11] For your basic pyrazole-piperidine, you would use a cation-exchange column (with a negatively charged stationary phase). At a pH where your compound is protonated (positively charged), it will bind to the column. Elution is achieved by introducing a counter-ion (e.g., by increasing the salt concentration of the mobile phase) or by changing the pH to neutralize the compound.[11][12]

  • Mixed-Mode Chromatography: This powerful technique utilizes a stationary phase with multiple functionalities, such as reverse-phase (hydrophobic) and ion-exchange (charge-based) properties on a single column.[13][14] This gives you multiple "levers" to pull for optimizing selectivity. You can adjust the organic solvent percentage, pH, and ionic strength of the mobile phase to fine-tune the separation of closely related compounds.[14][15]

Diagram: Mixed-Mode Chromatography Principle

cluster_0 Mixed-Mode Stationary Phase (e.g., C18-WCX) cluster_1 Mobile Phase phase Hydrophobic C18 Chains Negatively Charged Carboxylate Groups (-COO⁻) compound Protonated Pyrazole-Piperidine (R₃NH⁺) compound->phase:f1 Ionic Interaction (Strong Retention) compound->phase:f0 Hydrophobic Interaction (Some Retention) impurity Neutral Impurity impurity->phase:f0 Hydrophobic Interaction (Primary Retention Mechanism)

Caption: Dual retention mechanisms in mixed-mode chromatography.

Q7: My compound is thermally labile and I want to avoid using large volumes of chlorinated solvents or acetonitrile. Is there a "greener" alternative?

A: Yes, Supercritical Fluid Chromatography (SFC) is an excellent choice. SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[16][17]

Advantages of SFC:

  • Speed: The low viscosity of supercritical CO₂ allows for very fast separations.[18]

  • Reduced Solvent Use: Drastically reduces the consumption of organic solvents.[16]

  • Orthogonal Selectivity: Often provides different elution orders compared to HPLC, making it a powerful tool for separating impurities that are difficult to resolve otherwise.

  • Ideal for Polar Compounds: Modern SFC is highly effective for the purification of polar molecules.[19][20]

Section 4: Crystallization and Salt Formation

After chromatographic purification, obtaining a stable, crystalline solid is often the final step.

Q8: My purified compound is an oil or amorphous solid. How can I get it to crystallize?

A: Polar compounds, especially those with flexible side chains, can be difficult to crystallize.[1] Impurities are a major inhibitor of crystal growth, so ensure your material is >95% pure by chromatography before starting.

Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., DCM, Ethyl Acetate) in a vial, cover with a cap pierced with a needle, and allow the solvent to evaporate over several days.[1]

  • Solvent Layering: Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in readily). Carefully layer a "poor" solvent (one it is insoluble in, and that is miscible with the good solvent) on top. Slow diffusion at the interface can promote crystal growth.[21][22]

  • Vapor Diffusion: Similar to layering, place your compound solution in an open vial inside a larger, sealed jar containing the "poor" solvent. Vapors of the poor solvent will slowly diffuse into the solution, inducing crystallization.

Q9: Can I use salt formation to help with purification and handling?

A: Absolutely. Converting the free base (which may be an oil) into a salt is one of the most effective strategies for obtaining a stable, crystalline, and easy-to-handle solid.[3][23] This process can also serve as a final purification step, as the salt will often crystallize out of a solution, leaving impurities behind.[23]

Acid Common Form Resulting Salt Typical Use / Comments
Hydrochloric Acid 2M HCl in Diethyl EtherHydrochloride (HCl)Very common, often forms highly crystalline salts. Can be hygroscopic.
Trifluoroacetic Acid Neat LiquidTrifluoroacetate (TFA)Often used in RP-HPLC. Salts can sometimes be difficult to crystallize.
Citric Acid SolidCitratePolyprotic acid, can form different salt stoichiometries. Often highly water-soluble.
L-Tartaric Acid SolidTartrateChiral acid, can be used for classical resolution of racemic mixtures.
Table 2: Common Acids for Salt Formation

Appendix: Key Experimental Protocols

Protocol 1: General Procedure for Salt Formation
  • Dissolution: Dissolve the purified pyrazole-piperidine free base (1.0 eq) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acid Addition: Slowly add a solution of the desired acid (1.0-1.1 eq) in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: If a precipitate forms immediately, continue stirring at room temperature for 30-60 minutes. If no solid forms, you may need to reduce the solvent volume or cool the solution in an ice bath.

  • Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any residual impurities.[4]

  • Drying: Dry the salt under high vacuum to remove all residual solvent.

  • Recrystallization (Optional): For highest purity, the salt can be recrystallized from a suitable solvent system (e.g., Methanol/Ether, Ethanol/Hexane).[4]

Protocol 2: Cation-Exchange Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by washing with methanol, followed by water, and finally an acidic buffer (e.g., 0.1% formic acid in water).

  • Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol) and acidify with formic acid. Load this solution onto the conditioned SCX cartridge. The protonated basic compound will bind to the resin.

  • Washing: Wash the cartridge with the acidic buffer to remove neutral and acidic impurities. A second wash with a non-polar organic solvent (e.g., acetonitrile or ethyl acetate) can remove less polar neutral impurities.

  • Elution: Elute the purified compound by washing the cartridge with a basic solution (e.g., 5% ammonium hydroxide in methanol). This neutralizes the compound, releasing it from the resin.

  • Concentration: Collect the eluate and concentrate under reduced pressure to yield the purified free base.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Unknown. (n.d.). HPLC Troubleshooting.
  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • OSTI. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. ResearchGate.
  • ThermoFisher. (n.d.). BR22032: Acclaim Mixed-Mode HPLC columns. Columns for challenging separation needs. ThermoFisher Scientific.
  • Unknown. (n.d.). Guide for crystallization.
  • Unknown. (2011). Evolution of Mixed-Mode Chromatography.
  • ONEEZE. (2014, November 2). Purifying Amines Using Their Salts. YouTube.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
  • Longdom Publishing. (2023, July 27). Principle and Applications of Ion Exchange Chromatography. Longdom.org.
  • Dufour, J., et al. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography. JoVE.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today.
  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation.
  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the recrystallization of 1-((1-Methylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the recrystallization of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. This document offers full editorial control to present the information in the most effective structure for technical guidance.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

Q1: What are the key chemical properties of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol to consider for recrystallization?

A1: Understanding the physicochemical properties of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol is crucial for developing a successful recrystallization protocol. While specific experimental data for this compound is not widely available in the public domain, we can infer properties from its structural motifs: a pyrazole ring, a piperidine moiety, and a hydroxyl group. The presence of nitrogen and oxygen atoms suggests the molecule is polar and capable of hydrogen bonding.[1] The piperidine and pyrazole rings introduce some lipophilic character. Therefore, it is expected to be soluble in polar organic solvents.[1]

Q2: What is the ideal solvent for recrystallizing this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] For a compound with the structural features of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, initial screening with polar protic solvents like ethanol, methanol, or isopropanol is recommended. Solvent mixtures, such as alcohol-water systems, can also be effective.[3] The choice of solvent is critical and often requires empirical screening to find the optimal system.[4]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the cooling process is too rapid or if the chosen solvent is not ideal.[2][5] To resolve this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of additional solvent can also help by lowering the saturation point.[2] If the problem persists, selecting a different solvent or using a solvent mixture might be necessary.[6]

Q4: I am getting a very low yield after recrystallization. What are the possible causes?

A4: A poor yield can result from several factors. Using too much solvent is a common mistake, as it will keep a significant amount of the product dissolved even at low temperatures.[5][7][8] To remedy this, you can evaporate some of the solvent and attempt the crystallization again.[5] Another reason could be that the product is being lost during the washing step. Ensure the wash solvent is ice-cold and used sparingly.[7]

Q5: How can I improve the purity of my recrystallized product?

A5: If the recrystallized product is still impure, a second recrystallization step may be necessary. Ensure that the initial dissolution is done in the minimum amount of hot solvent to leave insoluble impurities behind, which can then be removed by hot filtration.[6] The rate of cooling also plays a significant role; slower cooling generally leads to the formation of larger, purer crystals.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the recrystallization of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

Problem 1: No Crystal Formation Upon Cooling

Possible Causes & Solutions:

  • Solution is not supersaturated: The concentration of the compound in the solvent may be too low.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[2]

  • Supersaturated solution is stable: Sometimes, a supersaturated solution will not spontaneously form crystals.

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for nucleation.[7]

    • Solution 2 (Seeding): Add a small "seed" crystal of the pure compound to the solution. This provides a template for crystal growth.[7]

  • Cooling is too slow or not cold enough:

    • Solution: If room temperature cooling is unsuccessful, try cooling the flask in an ice bath.[9]

Problem 2: The Compound "Oils Out"

Possible Causes & Solutions:

  • Cooling is too rapid: Fast cooling can cause the compound to come out of solution as a supercooled liquid.

    • Solution: Reheat the mixture to redissolve the oil and allow it to cool down much more slowly. Insulating the flask can help achieve a slower cooling rate.[5]

  • Solvent is not optimal: The compound's melting point might be lower than the boiling point of the solvent, or the solubility curve is too steep.

    • Solution 1 (Add More Solvent): Reheat the solution to dissolve the oil, then add a small amount of additional solvent. This can lower the saturation point to a temperature below the compound's melting point.[2]

    • Solution 2 (Change Solvent System): Experiment with a different solvent or a binary solvent system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid, then allow it to cool slowly.[6]

Problem 3: Poor Yield of Recrystallized Product

Possible Causes & Solutions:

  • Too much solvent was used: This is the most frequent cause of low recovery.[5]

    • Solution: Before filtering, check if more crystals can be obtained by evaporating some of the solvent from the mother liquor and re-cooling.[8]

  • Premature crystallization during hot filtration: Crystals may have formed on the filter paper or in the funnel.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Using a stemless funnel can also reduce the surface area for premature crystallization.[2]

  • Product is significantly soluble in the cold wash solvent:

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[7]

Problem 4: Recrystallized Product is Still Impure

Possible Causes & Solutions:

  • Ineffective removal of impurities: The chosen solvent may not effectively differentiate between the desired compound and the impurities.

    • Solution 1 (Re-recrystallize): Perform a second recrystallization using the same or a different solvent system.[2]

    • Solution 2 (Optimize Solvent Choice): The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2] A different solvent may be needed to achieve this separation.

  • Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice.

    • Solution: Ensure the solution cools slowly and undisturbed to promote the formation of larger and purer crystals.[5]

Detailed Recrystallization Protocols

Given the limited publicly available data for 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, the following are generalized protocols based on the recrystallization of similar nitrogen-containing heterocyclic compounds.[3][10]

Protocol 1: Single Solvent Recrystallization (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to fully dissolve the solid at the boiling point.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage larger crystal formation, the flask can be insulated.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.[2]

  • Drying: Dry the crystals under vacuum.[4]

Protocol 2: Binary Solvent System Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).[6]

  • Addition of Anti-solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise with swirling until the solution becomes slightly and persistently turbid.[3]

  • Clarification: Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Data Summary Table

The following table provides a starting point for solvent screening based on general principles for pyrazole derivatives.[3][4]

Solvent/SystemBoiling Point (°C)PolarityExpected Solubility Behavior
Ethanol78Polar ProticGood solubility when hot, lower when cold.
Methanol65Polar ProticSimilar to ethanol, but lower boiling point.
Isopropanol82Polar ProticGood solubility when hot, lower when cold.
Acetonitrile82Polar AproticMay be a good option for some polar compounds.
Ethyl Acetate77Moderately PolarMay be suitable, potentially in a binary system.
Ethanol/WaterVariablePolar ProticHighly tunable for optimal results.
Acetone/WaterVariablePolarAnother versatile binary system.
Experimental Workflow Visualization

The following diagrams illustrate the decision-making process for solvent selection and the general troubleshooting workflow.

Solvent_Selection_Workflow start Start: Crude Product solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_solvent Good Solubility Hot, Poor Solubility Cold? solubility_test->good_solvent single_solvent Use Single Solvent Recrystallization good_solvent->single_solvent Yes binary_system Consider Binary Solvent System good_solvent->binary_system No end_protocol Proceed to Recrystallization Protocol single_solvent->end_protocol dissolve_good Dissolve in 'Good' Solvent binary_system->dissolve_good add_poor Add 'Poor' (Anti-solvent) dissolve_good->add_poor add_poor->end_protocol

Caption: Solvent selection workflow for recrystallization.

Troubleshooting_Workflow cluster_no_crystals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_yield Troubleshooting: Low Yield cluster_purity Troubleshooting: Impure Product start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound Oiled Out check_crystals->oiling_out Oiled Out low_yield Low Yield check_crystals->low_yield Low Yield impure Product Impure check_crystals->impure Impure success Successful Recrystallization check_crystals->success Yes evaporate Evaporate Some Solvent no_crystals->evaporate reheat_slow Reheat and Cool Slower oiling_out->reheat_slow reduce_solvent Use Less Solvent Initially low_yield->reduce_solvent recrystallize_again Re-recrystallize impure->recrystallize_again scratch Scratch Flask / Add Seed Crystal evaporate->scratch add_solvent Add More Solvent reheat_slow->add_solvent change_solvent Change Solvent add_solvent->change_solvent check_filtration Pre-heat Filtration Apparatus reduce_solvent->check_filtration slow_cooling Ensure Slow Cooling recrystallize_again->slow_cooling

Caption: General troubleshooting decision tree.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization1.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • CymitQuimica. (n.d.). CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine.
  • Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.

Sources

Optimization

Technical Support Center: Stability Optimization for 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Status: Operational Ticket ID: REF-PYR-4OH-STAB Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The Stability Paradox You are likely encountering stability issues with 1-((...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REF-PYR-4OH-STAB Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Stability Paradox

You are likely encountering stability issues with 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol because this molecule sits at a precarious chemical intersection. It combines an electron-rich 4-hydroxypyrazole core (highly susceptible to oxidation) with a basic N-methylpiperidine tail (which influences pH-dependent solubility and reactivity).

The Core Issue: The 4-hydroxypyrazole moiety is chemically equivalent to an electron-rich phenol. In the presence of dissolved oxygen and trace metals, it readily oxidizes to form quinone-like species and radical dimers. This process is pH-accelerated : basic conditions deprotonate the hydroxyl group (pKa ~9.5), creating a pyrazolate anion that is exponentially more reactive toward oxygen than the neutral form.

Diagnostic Dashboard: Identify Your Issue

Use this table to match your observation with the underlying chemical failure mode.

SymptomObservation DetailsRoot CauseSeverity
Color Change Solution turns Pink

Red

Brown .
Oxidative Degradation. Formation of "rubiginals" (red pigments) and quinoid intermediates.Critical (Compound is degrading)
Ghost Peaks LCMS shows peaks at [M-H]

or [2M-2H].
Dimerization. Radical coupling of oxidized intermediates (similar to diphenoquinone formation).High (Purity compromised)
Precipitation Solids form upon dilution in PBS (pH 7.4).Zwitterionic Insolubility. The piperidine is protonated (+), but the pyrazole may interact, leading to aggregation.Moderate (Recoverable)
Baseline Drift UV-Vis baseline rises over time.Polymerization. Advanced oxidation products forming insoluble micro-aggregates.High

Mechanism of Failure (Visualized)

To solve the problem, you must understand the enemy. The diagram below illustrates the oxidative pathway that turns your clear solution brown.

OxidationPath cluster_prevention Intervention Points Compound Intact 4-OH Pyrazole (Colorless) Radical Pyrazolyloxy Radical (Reactive Intermediate) Compound->Radical O2 / Trace Metals (pH > 7 accelerates) Quinone Pyrazolone/Quinoid Species (Pink/Red) Radical->Quinone -1e- / -H+ Dimer Rubiginal Dimers (Brown Precipitate) Radical->Dimer Radical Coupling Quinone->Dimer Polymerization

Caption: Figure 1. Oxidative cascade of 4-hydroxypyrazoles. High pH promotes the initial electron transfer to oxygen.

Troubleshooting Protocols

Protocol A: The "Inert Solvent Switch" (Prevention)

Use this protocol for preparing stock solutions. Do NOT use standard benchtop DMSO.

The Logic: DMSO is hygroscopic. Absorbed water carries dissolved oxygen and often trace iron, which catalyzes the oxidation of the 4-OH group.

  • Degas the Solvent: Sparge anhydrous DMSO with Argon or Nitrogen gas for 15 minutes before adding the solid.

  • Add Antioxidant (Optional but Recommended):

    • Add Ascorbic Acid (Vitamin C) at 0.1% w/v equivalent to the stock concentration.

    • Why? Ascorbic acid is a "sacrificial reductant"—it oxidizes faster than the pyrazole, protecting your compound.

  • Dissolution: Add the 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol solid to the degassed solvent under an inert gas stream.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Purge the headspace with Argon before sealing. Store at -20°C or -80°C.

Protocol B: Rescue & pH Stabilization (Assay Conditions)

Use this when diluting into aqueous buffers for biological assays.

The Logic: The N-methylpiperidine has a pKa


 10.0. The 4-OH pyrazole has a pKa 

9.5.
  • At pH > 9: Both are deprotonated/neutral. High Oxidation Risk.

  • At pH 7.4: Piperidine is (+) charged; Pyrazole is neutral. Stable.

  • At pH < 5: Both are protonated. Very Stable.

Step-by-Step:

  • Avoid Basic Buffers: Do not use Carbonate or Tris buffers at pH > 8.0.

  • Preferred Buffer: Use HEPES or PBS (pH 7.0 - 7.4) .

  • Chelation: Include 0.1 mM EDTA in your assay buffer.

    • Why? EDTA sequesters trace Copper (Cu²⁺) and Iron (Fe³⁺) ions, which are potent catalysts for phenol/pyrazole oxidation.

  • Rapid Use: Prepare aqueous dilutions immediately before use. Do not store aqueous solutions overnight, even at 4°C.

Decision Tree: Handling & Storage

Follow this logic flow to ensure data integrity during your experiments.

DecisionTree Start Start: Handling 4-OH Pyrazole Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Degassed) Solvent->DMSO Stock Prep Water Aqueous Buffer Solvent->Water Experiment Storage Store at -80°C (Amber Vial, Argon) DMSO->Storage Long Term Add_AO Add 1mM Ascorbic Acid or 0.1% DTT? Water->Add_AO Assay Assay Immediate Use (pH 6.5 - 7.4) Add_AO->Assay Yes (Preferred) Add_AO->Assay No (High Risk)

Caption: Figure 2. Workflow for minimizing oxidative stress during handling.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn pink within minutes? A: This is the "Adrenochrome Effect." Similar to adrenaline, the 4-hydroxypyrazole ring oxidizes to a quinone-imine species which is highly colored. This indicates the presence of dissolved oxygen. Solution: You must degas your solvents and consider adding a reducing agent like DTT (1 mM) or Ascorbic Acid if your assay permits.

Q: Can I use TCEP instead of DTT? A: Yes, and it is often better. TCEP (Tris(2-carboxyethyl)phosphine) is stable over a wider pH range and does not contain thiols, which might interfere with certain metal-dependent targets. Use TCEP at 0.5 – 1.0 mM in your assay buffer.

Q: The compound precipitates in PBS. Is it hydrophobic? A: Not entirely. It is likely a zwitterionic solubility issue . At pH 7.4, the piperidine is positively charged, but the pyrazole core is hydrophobic. If the concentration is high (>100 µM), the hydrophobic stacking of the pyrazole rings can drive precipitation. Solution: Lower the stock concentration or add a co-solvent like 5% DMSO or cyclodextrin to the aqueous buffer.

Q: Is the brown solid purity-recoverable? A: Generally, no . The brown solid usually consists of covalently bonded dimers or polymers (rubiginals). You should discard the degraded batch and prepare fresh stock under inert conditions.

References

  • Vertex AI Search. (2025). Handling Air-Sensitive Reagents and 4-Hydroxypyrazole Oxidation Mechanisms.1

  • Sigma-Aldrich (MilliporeSigma). (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.2[3][4][5]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1-(1-Methyl-4-piperidinyl)piperazine (Structural Analog Data).6[3][4]

  • BenchChem. (2025).[7] Technical Support Center: Stability and Storage of Pyrazole Compounds.7[4][5][8][9]

Sources

Troubleshooting

Technical Support Center: Resolving Regioselectivity in Pyrazole N-Alkylation

Welcome to the advanced technical support center for pyrazole functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of unsymmetrical pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for pyrazole functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the N-alkylation of unsymmetrical pyrazoles. Because pyrazoles exhibit annular tautomerism, the N-H proton rapidly exchanges between the N1 and N2 positions. Upon deprotonation, the resulting pyrazolide anion possesses two nucleophilic nitrogen atoms with strikingly similar electronic properties, typically leading to a difficult-to-separate mixture of regioisomers[1].

This guide is designed to move beyond basic empirical screening. Here, we will dissect the thermodynamic and kinetic causalities behind regioselectivity, troubleshoot common experimental failures, and provide self-validating protocols to achieve >99% regiocontrol.

Diagnostic Q&A: Troubleshooting Regioselectivity Failures

Q: My standard alkylation using K₂CO₃ in acetonitrile (MeCN) yields a 1:1 mixture of N1 and N2 isomers. Why is there no selectivity? A: The root cause is tight ion-pairing. In solvents with moderate dielectric constants like MeCN, the potassium cation remains closely coordinated to the pyrazolide anion. This dampens the overall nucleophilicity and minimizes the steric discrimination between the two nitrogen faces[1]. Solution: Switch to a highly polar aprotic solvent like DMSO. DMSO effectively solvates the potassium cation, leaving a "naked," highly reactive pyrazolide anion. Under these conditions, the reaction is governed by thermodynamic stability and steric approach, naturally driving the equilibrium toward the less hindered N1 position[2].

Q: I need to alkylate the more sterically hindered N2 position, but standard bases only give me the N1 product. How can I reverse this inherent bias? A: You must shift from thermodynamic control to kinetic, catalyst-directed control. By introducing a hard Lewis acid like MgBr₂, the Mg²⁺ ion strongly coordinates to the less hindered N1 nitrogen (and often to an adjacent C3 substituent). This coordination complex sterically and electronically blocks the N1 face, forcing the incoming electrophile to attack the kinetically favored N2 position[3].

Q: My pyrazole is highly electron-deficient (e.g., heavily fluorinated). When I attempt N-alkylation, I get poor yields and observe pyrazolium salts (over-alkylation). A: Electron-withdrawing groups deactivate the pyrazole ring, requiring harsher conditions for the initial alkylation. However, once mono-alkylated, the product can sometimes be more reactive than the deactivated starting material, leading to a second alkylation event (forming the pyrazolium salt). Solution: Strictly control the stoichiometry of your electrophile (1.05 equivalents maximum) and drop the reaction temperature to 0 °C to suppress the activation energy required for the secondary alkylation[3]. Alternatively, tuning the functional groups (e.g., converting a carbonyl to a hydrazone) can alter the electronic distribution and guide the reaction toward a single isomer without over-alkylation[1].

Q: Can I achieve absolute regioselectivity without relying on transition metals or protecting groups? A: Yes, through two distinct pathways. For N1-alkylation, utilizing a catalyst-free Michael addition with electrophilic alkenes in DMSO leverages attractive non-covalent interactions to achieve >99.9:1 selectivity[4]. For N-methylation or alkylation with simple haloalkanes, biocatalysis using engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases provides a preorganized active site that dictates >99% regioselectivity[5].

Strategic Workflows & Mechanistic Pathways

To systematically resolve regioselectivity, you must select your synthetic strategy based on the inherent steric bias of your substrate and your target isomer.

Workflow Start Unsymmetrical 1H-Pyrazole Steric Assess Steric/Electronic Bias Start->Steric Base Standard Base Alkylation (K2CO3 / DMSO) Steric->Base High inherent bias Target Which nitrogen is the target? Steric->Target Low inherent bias N1 Target N1 (Less Hindered) Target->N1 N2 Target N2 (More Hindered) Target->N2 Michael Catalyst-Free Michael Addition (>99.9:1 Selectivity) N1->Michael Using electrophilic alkenes Enzyme Engineered Methyltransferases (Regiodivergent) N1->Enzyme Using simple haloalkanes Mg MgBr2 Catalysis (Blocks N1 via Coordination) N2->Mg Using a-bromoacetates N2->Enzyme Using simple haloalkanes

Decision workflow for selecting a regioselective pyrazole N-alkylation strategy.

Mechanism Pyr 3-Substituted Pyrazole MgAdd Add MgBr2 (20 mol%) Pyr->MgAdd Complex Mg2+ coordinates N1 and C3-substituent MgAdd->Complex Block N1 Position Sterically and Electronically Blocked Complex->Block Attack Electrophile attacks N2 (Kinetically Favored) Block->Attack Product N2-Alkylated Pyrazole Attack->Product

Mechanistic pathway of MgBr2-catalyzed N2-regioselective alkylation.

Quantitative Performance Data

The table below synthesizes the expected regioselectivity outcomes based on the chosen catalytic or solvent system. Use this to benchmark your experimental LC-MS or ¹H NMR ratios.

Strategic ApproachReagents / CatalystSolvent SystemTarget IsomerTypical Selectivity (N1:N2)
Thermodynamic Control K₂CO₃DMSON1 (Less hindered)~80:20 to 95:5[2]
Lewis Acid Catalysis MgBr₂ (20 mol%)THF / TolueneN2 (More hindered)76:24 up to 99:1[3]
Catalyst-Free Michael Electrophilic alkeneDMSON1>99.9:1[4]
Biocatalysis Engineered MTsAqueous BufferN1 or N2>99:1[5]

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Do not skip the in-process checks, as they confirm the mechanistic pathway is functioning as intended.

Protocol A: Catalyst-Free N1-Alkylation via Michael Addition[4]

Causality: This method relies on attractive non-covalent interactions and the high polarity of DMSO to drive the reaction exclusively to the less sterically hindered N1 position without the need for transition metals.

  • Preparation: In a clean reaction vial, combine 1H-pyrazole (1.00 mmol, 1.0 equiv) and N,N-diisopropylethylamine (iPr₂NEt) (1.20 mmol, 1.2 equiv).

  • Solvation: Add 4 mL of anhydrous DMSO. Stir for 5 minutes to ensure complete dissolution and initial deprotonation equilibrium.

  • Electrophile Addition: Add the electrophilic alkene (e.g., an acrylate or enone) (1.05 mmol, 1.05 equiv).

  • Reaction & Monitoring: Stir the mixture at 25 °C.

    • In-Process Check: Monitor by ¹H NMR or LC-MS. You should observe the disappearance of the pyrazole N-H proton signal and the formation of a single product mass. The reaction is typically complete within 4–12 hours.

  • Quench & Extraction: Add ice water (10 mL) to quench the reaction and crash out highly non-polar products. Extract the aqueous layer with ethyl acetate (2 × 5 mL).

  • Purification: Combine the organic layers, wash extensively with brine (15 mL) to remove residual DMSO, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Magnesium-Catalyzed N2-Regioselective Alkylation[3]

Causality: MgBr₂ acts as a directing group by forming a chelate with the N1 nitrogen, forcing the alkylating agent (such as an α-bromoacetate) to attack the N2 position.

  • Inert Atmosphere Setup: This reaction is sensitive to moisture, which can hydrate the Mg²⁺ ion and destroy its Lewis acidity. In a nitrogen-filled glovebox (≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge a vial with the 3-substituted 1H-pyrazole (1.39 mmol, 100 mol%).

  • Catalyst Loading: Add anhydrous MgBr₂ (51.0 mg, 0.277 mmol, 20 mol%) and a magnetic stir bar.

  • Solvent Addition: Suspend the mixture in anhydrous THF or Toluene. Stir for 15 minutes to allow the Mg-pyrazole coordination complex to fully form.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., α-bromoacetate) (1.1 equiv).

    • Troubleshooting Step: If using a highly electron-deficient pyrazole, cool the reaction block to 0 °C prior to this step to prevent over-alkylation to the pyrazolium salt[3].

  • Reaction: Stir at the designated temperature (0 °C to room temperature) for 12–24 hours.

  • Workup: Remove the vial from the glovebox, quench with saturated aqueous NH₄Cl to break the magnesium complex, and extract with dichloromethane. Dry over Na₂SO₄ and purify via flash chromatography.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes Source: Angewandte Chemie International Edition (Thieme Connect/Wiley) URL:[Link]

Sources

Optimization

Optimization of reaction temperature for pyrazole-piperidine coupling

Welcome to the Advanced Troubleshooting Guide for the Buchwald-Hartwig amination of pyrazoles with piperidine derivatives. As a Senior Application Scientist, I frequently see researchers fall into the "temperature trap"—...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the Buchwald-Hartwig amination of pyrazoles with piperidine derivatives. As a Senior Application Scientist, I frequently see researchers fall into the "temperature trap"—assuming that if a cross-coupling reaction stalls, cranking up the heat is the only solution.

In the context of electron-rich, base-sensitive five-membered heterocycles like pyrazoles, temperature is a double-edged sword. This guide dissects the causality behind temperature-induced failures and provides self-validating protocols to ensure your C-N couplings succeed.

The Temperature Paradox in Pyrazole Amination

The coupling of a 4-halopyrazole with a secondary aliphatic amine (like piperidine) presents a unique kinetic challenge. The oxidative addition of Pd(0) into the pyrazole-halide bond is notoriously sluggish, theoretically demanding high thermal energy (>80 °C)[1].

However, applying prolonged high heat in a standard batch reactor introduces competing thermodynamic degradation pathways. If the subsequent amine coordination and deprotonation steps are slowed down by the steric bulk of piperidine, the Pd(II)-aryl intermediate sits idle. At elevated temperatures, strong bases (e.g.,


-BuOK) mediate the degradation of the pyrazole core or the phosphine ligand. This releases a proton source that intercepts the Pd(II) species, leading to protodehalogenation  (yielding the des-bromo pyrazole) and the irreversible precipitation of inactive palladium black[2].

TroubleshootingWorkflow A Start: Pyrazole + Piperidine Pd-Catalyzed C-N Coupling B Run IPC at 1 Hour (LCMS/TLC) A->B C Symptom: Unreacted SM No Pd Black B->C Low Conversion D Symptom: Dehalogenation or Pd Black B->D Degradation E Symptom: Desired Product Forming Cleanly B->E On Track F Action: Increase Temp to 100°C or use Microwave (160°C) C->F G Action: Switch Base to NaOTMS & Change Ligand (e.g., GPhos) D->G H Action: Continue to Completion (Self-Validated) E->H

Troubleshooting workflow for temperature-dependent failures in pyrazole C-N coupling.

Interactive Troubleshooting FAQs

Q1: My reaction is stalling at 70 °C with mostly unreacted starting material. Should I just increase the batch temperature to 120 °C? A: No. While 70 °C is often too low to overcome the activation energy for oxidative addition into a 4-halopyrazole[1], blindly increasing batch temperature to 120 °C will likely destroy your catalyst. If you are using a strong base like


-BuOK, prolonged heating above 100 °C causes base-mediated degradation of the heterocycle. Instead, pivot to Microwave (MW) irradiation or switch to a milder base system (See Q3).

Q2: I increased the temperature, but now my LCMS shows massive dehalogenation of my 4-bromopyrazole. How do I fix this? A: Dehalogenation is the hallmark of a mismatched base/temperature/ligand triad[2]. The base is attacking the sensitive five-membered ring at high temperatures, providing protons that quench the catalytic cycle. To fix this, you must lower the basicity of your system. Switch from


-BuOK to Sodium trimethylsilanolate (NaOTMS) and utilize a highly active, sterically demanding ligand like GPhos. This specific combination has been proven to protect base-sensitive heteroaryl halides while maintaining catalytic turnover at moderate temperatures (100 °C)[3].

Q3: How does Microwave (MW) heating bypass the degradation issues seen in batch heating? A: It is a matter of kinetics versus thermodynamics. Microwave irradiation allows for rapid, volumetric heating to extreme temperatures (e.g., 160 °C) for very short durations (10–15 minutes)[1]. This kinetic spike rapidly pushes the catalytic cycle through the sluggish oxidative addition and reductive elimination steps before the slower, thermodynamically driven degradation pathways (ligand oxidation, base attack) have time to accumulate.

Quantitative Data Summary

The following table synthesizes the causal relationship between heating modality, temperature, and catalytic outcomes based on established optimization studies[1],[3].

Temperature (°C)Heating ModalityCatalyst / Ligand SystemBasePrimary OutcomeYield (%)
60 - 70 Batch (24 h)Pd(dba)₂ /

BuDavePhos

-BuOK
Stalled oxidative addition; mostly unreacted SM.19%
90 - 100 Batch (24 h)Pd(dba)₂ /

BuDavePhos

-BuOK
Moderate conversion; competitive dehalogenation observed.48 - 60%
160 Microwave (10 min)Pd(dba)₂ /

BuDavePhos

-BuOK
Rapid catalytic turnover; thermodynamic degradation bypassed.>80%
100 Batch (12 h)Pd(OAc)₂ / GPhosNaOTMSClean conversion; mild base prevents heterocycle degradation.>85%

Self-Validating Standard Operating Protocol (SOP)

A robust protocol must be self-validating—meaning it contains built-in diagnostic checkpoints. If the reaction fails a checkpoint, the protocol dictates an immediate corrective action rather than blind continuation. Below is the optimized Microwave protocol for pyrazole-piperidine coupling[1].

Materials Required:
  • Electrophile: 4-Bromo-1-tritylpyrazole (1.0 eq, 0.13 mmol)

  • Nucleophile: Piperidine (2.0 eq, 0.26 mmol)

  • Catalyst: Pd(dba)₂ (10 mol%)

  • Ligand:

    
    BuDavePhos (20 mol%)
    
  • Base:

    
    -BuOK (2.0 eq)
    
  • Solvent: Anhydrous Xylene (2.0 mL)

Step-by-Step Methodology:
  • Glovebox Preparation (Critical): In a nitrogen-filled glovebox, add the 4-bromo-1-tritylpyrazole, Pd(dba)₂,

    
    BuDavePhos, and 
    
    
    
    -BuOK to a microwave-safe vial equipped with a magnetic stir bar.
    • Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation at elevated temperatures. Excluding O₂ prevents premature catalyst death.

  • Solvent & Amine Addition: Add anhydrous xylene followed by piperidine. Seal the vial with a crimp cap.

  • Microwave Heating Profile: Transfer the vial to the microwave reactor. Set the parameters to 160 °C for exactly 10 minutes with a high stirring rate.

  • Checkpoint 1 (Self-Validation via LCMS): After 10 minutes, cool the vial rapidly to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and run a rapid LCMS.

    • Validation Pass: The [M+H]⁺ peak for the coupled product is the dominant signal (>80% AUC). Proceed to workup.

    • Validation Fail (Dehalogenation): If the des-bromo pyrazole peak is prominent, your specific pyrazole derivative is too base-sensitive even for rapid MW heating. Corrective Action: Abort the MW protocol. Switch to Batch heating at 100 °C, replace

      
      -BuOK with NaOTMS, and replace 
      
      
      
      BuDavePhos with GPhos[3].
  • Workup: Dilute the validated reaction mixture with EtOAc, filter through a pad of Celite to remove palladium species, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References[1]C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI, Molecules, nih.gov.[2]Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation, RSC Advances, rsc.org.[3]Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines, Journal of the American Chemical Society, acs.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Column Chromatography for Piperidine Derivatives

Welcome to the Application Scientist Support Portal. Purifying basic piperidine derivatives via standard normal-phase silica gel chromatography is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Purifying basic piperidine derivatives via standard normal-phase silica gel chromatography is notoriously challenging. Due to the high basicity of the piperidine ring (pKa ~11.2), these compounds frequently suffer from severe peak tailing, low recovery, and irreversible adsorption. This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to help researchers and drug development professionals resolve these specific chromatographic issues.

Diagnostic Troubleshooting Workflow

G Start Piperidine Derivative Chromatography Issue Tailing Severe Tailing or Streaking? Start->Tailing Recovery Low Yield / Irreversible Binding? Tailing->Recovery No Sol1 Add 1-2% TEA or NH4OH to Mobile Phase Tailing->Sol1 Yes Coelution Co-elution with Neutral Impurities? Recovery->Coelution No Sol2 Use Amine-Functionalized Silica or Alumina Recovery->Sol2 Yes Sol3 Perform Acid-Base Extraction Pre-cleanup Coelution->Sol3 Yes

Decision tree for troubleshooting piperidine derivative chromatography.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my piperidine derivative streak continuously across multiple fractions, ruining the separation? The Causality: The streaking is caused by the "Silanol Effect." Standard silica gel is populated with residual silanol groups (Si-OH) that act as Brønsted acids (pKa ranges from 3.4 to 7.1) 1. Because piperidine is a strong base, it undergoes an acid-base reaction with the silica surface, forming a strong ionic bond (Si-O⁻ ⋯ H₂N⁺R₂). This secondary ion-exchange interaction disrupts the primary non-polar partitioning, causing the compound to drag or "streak" through the column rather than eluting in a tight band 2.

Q2: How can I modify my mobile phase to prevent this strong ionic binding? The Solution: You must introduce a competing basic modifier to the mobile phase. Adding 1–3% Triethylamine (TEA) or 1–10% methanolic ammonia "deactivates" the column 3. The Causality: The basic modifier is introduced in massive excess compared to your analyte. It aggressively competes for and occupies the acidic silanol sites, effectively neutralizing them. Once the silanols are masked by TEA, your piperidine derivative can elute based purely on its polarity without being trapped by ion-exchange interactions 4.

Q3: I added TEA to my eluent, but my compound is still co-eluting with neutral impurities. What is the next step? The Solution: If your piperidine derivative and a neutral impurity have identical retention factors (Rf) even after silanol deactivation, chromatographic resolution may be impossible on bare silica. You should perform an Acid-Base Extraction prior to chromatography 5. By protonating the piperidine with an aqueous acid (e.g., 1M HCl), it partitions into the aqueous layer, leaving neutral impurities in the organic phase. After separating the layers, basifying the aqueous phase regenerates the free piperidine, which can then be extracted back into clean organic solvent 6.

Q4: My piperidine derivative is highly sensitive and degrades when exposed to TEA. Are there alternative stationary phases? The Solution: Yes. Instead of modifying the mobile phase, change the stationary phase. Amine-functionalized silica (e.g., KP-NH) or Basic Alumina are excellent alternatives 4. The Causality: Amine-functionalized silica has primary or secondary amines covalently bonded to the silica backbone, inherently shielding the silanols and providing a highly basic surface environment. This allows basic piperidines to elute with sharp peak shapes using standard hexane/ethyl acetate gradients without requiring liquid amine modifiers.

Standard Operating Protocols (SOPs)

Protocol A: Silica Gel Deactivation via Triethylamine (TEA) Pre-treatment

Use this protocol when running highly basic piperidines on standard bare silica to prevent irreversible adsorption.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA).

  • Slurry Preparation: In a dedicated Erlenmeyer flask, add the required mass of silica gel. Pour in the TEA-modified solvent to create a mobile slurry.

  • Pre-equilibration (Critical Step): Stir the slurry gently for 15 minutes.

    • Causality: This incubation period ensures that the TEA fully permeates the pores of the silica and neutralizes the highly acidic internal silanol sites before the sample is introduced 7.

  • Column Packing: Pour the slurry into the glass column. Rinse the flask with additional TEA-modified solvent and transfer to the column.

  • Washing: Pass at least 2 column volumes of the TEA-modified solvent through the packed bed using compressed air to ensure uniform packing and complete deactivation.

    • Self-Validation: You can confirm the column is fully deactivated when the eluent front exiting the column tests strongly basic (pH > 9) on pH indicator paper.

  • Sample Loading: Dissolve your piperidine mixture in the minimum amount of TEA-modified solvent, load it onto the flat silica bed, and proceed with standard flash elution.

Protocol B: Pre-Chromatography Acid-Base Extraction

Use this self-validating cleanup step to remove neutral/acidic byproducts before loading basic piperidines onto a column.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Partitioning: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The basic piperidine is now protonated (piperidinium chloride) and resides in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH is >12 (verify with pH paper).

    • Self-Validation: The successful precipitation or oiling out of the free base upon adding NaOH visually confirms the recovery of the piperidine derivative from the aqueous phase.

  • Final Recovery: Extract the basified aqueous layer three times with fresh Dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Data: Stationary Phase and Modifier Selection

The following table summarizes the optimal conditions for purifying basic amines based on their pKa and the severity of the silanol interaction.

Stationary Phase TypeRecommended Mobile Phase ModifierAnalyte Compatibility (pKa Range)Mechanism of Action / Causality
Bare Silica (Type A) 1–3% Triethylamine (TEA)Weak to Moderate Bases (pKa 7–9)TEA acts as a sacrificial base, competitively binding to acidic silanols via ion-exchange.
Bare Silica (Type B) 1–10% NH₃ in MethanolStrong Bases (pKa 9–11+)Ammonia provides aggressive deactivation for highly basic piperidines prone to streaking.
Amine-Functionalized Silica None required (Hexane/EtOAc)All Basic Amines (pKa 7–12)Covalently bonded amines permanently shield silanols, providing a basic surface environment.
Basic Alumina None requiredSensitive Basic AminesAlumina lacks acidic silanols entirely, eliminating Brønsted acid-base degradation pathways.

References

  • Chromatographic Silanol Activity Tests: The Development of a Comprehensive Test Procedure SciSpace
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub
  • Column Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products Benchchem
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Royal Society of Chemistry (RSC)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

Introduction In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol is a heterocyclic compound incorporating three key pharmacophoric motifs: a substituted pyrazole, a piperidine ring, and a hydroxyl group. Such molecules are of significant interest as scaffolds for synthesizing compounds with potential therapeutic applications. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for confirming the identity and purity of such compounds.

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol. Moving beyond a simple peak list, we will dissect the spectrum based on fundamental principles, compare it with plausible alternatives and impurities, and provide a robust experimental protocol for obtaining high-quality data. This document is intended for researchers, chemists, and quality control specialists who rely on NMR for routine and complex structural elucidation.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. Each unique set of protons will give rise to a separate signal in the ¹H NMR spectrum. The structure below is annotated to facilitate discussion.

Figure 1: Annotated structure of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol showing distinct proton environments.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the splitting of its signal (multiplicity), and the signal's area (integration). The following table summarizes the predicted ¹H NMR data in a common solvent like DMSO-d₆, which is particularly useful for observing exchangeable protons like -OH.

Proton Label Assignment Integration Predicted δ (ppm) Predicted Multiplicity Justification & Notes
H-3, H-5 Pyrazole Ring Protons2H7.0 - 7.8Singlets (s)Protons on the pyrazole ring are in an aromatic-like environment and are thus deshielded, appearing downfield.[1][2] Due to the C4-OH substitution and N1-alkylation, they are expected to be distinct singlets with minimal long-range coupling.
OH Hydroxyl Proton1H9.0 - 10.0 (or variable)Broad Singlet (br s)The phenolic -OH proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[3] In DMSO-d₆, it often appears as a broad singlet due to hydrogen bonding and chemical exchange.
H-α Methylene Bridge (-CH₂-)2H~3.8 - 4.2Doublet (d)These protons are adjacent to the pyrazole nitrogen, causing a downfield shift.[4] They are coupled to the single proton at C4 of the piperidine ring (H-4'), which should split the signal into a doublet.
H-2'eq, H-6'eq Piperidine Axial Protons2H~2.8 - 3.1Broad Multiplet (m)Protons on carbons adjacent to the piperidine nitrogen are deshielded.[5][6] These equatorial protons are coupled to the N-methyl group and other piperidine protons.
H-β N-Methyl (-NCH₃)3H~2.1 - 2.3Singlet (s)The N-methyl group is a characteristic singlet in a relatively shielded region of the spectrum.[7]
H-4' Piperidine Methine1H~1.8 - 2.2Multiplet (m)This methine proton is coupled to the adjacent methylene bridge and piperidine protons, resulting in a complex multiplet. Its signal may overlap with others.
H-2'ax, H-6'ax Piperidine Axial Protons2H~1.9 - 2.2Multiplet (m)These axial protons are typically more shielded than their equatorial counterparts and will show complex splitting. Overlap is likely.
H-3'eq, H-5'eq Piperidine Equatorial Protons2H~1.6 - 1.9Multiplet (m)These protons are further from the nitrogen and thus more shielded.[5]
H-3'ax, H-5'ax Piperidine Axial Protons2H~1.2 - 1.5Multiplet (m)These are typically the most shielded (upfield) protons in the piperidine ring system.

Comparison with Spectroscopic Alternatives

A key application of ¹H NMR is not just to confirm a structure, but to rule out others. Here, we compare the expected spectrum of our target compound with plausible alternatives that might arise during synthesis.

Alternative 1: Unreacted Starting Material (e.g., 4-Hydroxypyrazole)
  • Distinguishing Feature: The ¹H NMR spectrum of 4-hydroxypyrazole would show a very broad N-H proton signal, typically in the 10-14 ppm range.[1] This signal is absent in the N-alkylated final product. Furthermore, the complex signals of the (1-methylpiperidin-4-yl)methyl group would be entirely missing.

Alternative 2: Positional Isomer (e.g., 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-3-ol)
  • Distinguishing Feature: If the hydroxyl group were at the C3 or C5 position, the symmetry of the pyrazole ring would be broken differently. This would lead to two distinct pyrazole proton signals (H-4 and H-5, for example), which would likely appear as doublets due to vicinal coupling (³JHH ≈ 1.9-2.5 Hz).[1] This contrasts with the two expected singlets for the C4-OH isomer.

Alternative 3: N-Oxide Impurity
  • Distinguishing Feature: Oxidation of the tertiary amine on the piperidine ring would form an N-oxide. This oxidation significantly deshields adjacent protons. The N-methyl signal (H-β) would shift downfield substantially (often >3.0 ppm), and the adjacent piperidine protons (H-2', H-6') would also experience a significant downfield shift.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a standardized protocol is critical for reproducibility and data integrity. The following workflow is designed to yield a high-quality, interpretable spectrum.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol sample.

  • Solvent Selection: Choose a high-purity deuterated solvent.

    • Recommended: Dimethyl sulfoxide-d₆ (DMSO-d₆) is ideal for preserving and observing the -OH proton signal. The residual solvent peak appears as a quintet around 2.50 ppm.[8][9]

    • Alternative: Chloroform-d (CDCl₃) can also be used. The -OH signal may be broader or exchange with trace D₂O. The residual CHCl₃ peak is a singlet at 7.26 ppm.[10][11]

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: The residual solvent peak is often sufficient for referencing. If high accuracy is required, a standard like tetramethylsilane (TMS) can be added, but it complicates sample recovery.[10] TMS is defined as 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently invert or vortex it until the sample is completely dissolved. A brief sonication can aid dissolution if needed.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.

  • Shimming: Insert the sample into the spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is crucial for achieving sharp peaks and resolving fine coupling patterns.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

    • Spectral Width: Set a spectral width of at least 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad exchangeable protons, are captured.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known literature value (e.g., DMSO-d₆ at 2.50 ppm).[8]

  • Integration: Integrate all signals, setting the integration of a well-resolved signal from a known number of protons (e.g., the N-methyl singlet) to its integer value (3.0).

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

Figure 2: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol presents a rich tapestry of signals that, when properly analyzed, provide definitive structural confirmation. The key diagnostic features are the two singlets in the aromatic region for the pyrazole protons, the characteristic N-methyl singlet, a doublet for the methylene bridge, and a complex series of overlapping multiplets for the piperidine ring. The position and broadness of the hydroxyl proton signal can provide additional confirmation, particularly in a hydrogen-bond-accepting solvent like DMSO-d₆. By comparing the acquired spectrum against the predicted data and considering potential alternative structures, researchers can confidently verify the identity and purity of this valuable heterocyclic building block.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]

  • Reich, H. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]

  • ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. [Link]

  • ResearchGate. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Mobinikhaledi, A., et al. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

  • Reddit. (2023). CDCl3 1HNMR peak. [Link]

  • DOI. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

This guide details the mass spectrometry fragmentation patterns of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol , a critical structural motif often encountered as a metabolite or synthetic intermediate in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol , a critical structural motif often encountered as a metabolite or synthetic intermediate in the development of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib, Ritlecitinib).

Executive Summary & Chemical Identity

Objective: To provide a definitive reference for the identification of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol using ESI-MS/MS, specifically distinguishing it from isobaric impurities (regioisomers) and metabolic analogs (N-oxides).

Compound Profile:

  • IUPAC Name: 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

  • Formula: C₁₁H₁₉N₃O

  • Monoisotopic Mass (Neutral): 209.1528 Da

  • Precursor Ion [M+H]⁺: m/z 210.1606

  • Structural Significance: Comprises a polar 4-hydroxypyrazole head group linked to a basic 1-methylpiperidine tail. This amphiphilic nature dictates its fragmentation behavior, driven by protonation at the most basic site (piperidine nitrogen).

Fragmentation Mechanism & Pathway Analysis

The fragmentation of this molecule under Electrospray Ionization (ESI) is governed by charge localization on the piperidine nitrogen and charge-remote fragmentation of the pyrazole ring.

Primary Fragmentation Channels (ESI-CID)
  • C-N Linker Cleavage (Dominant Pathway): The bond between the exocyclic methylene group and the pyrazole nitrogen is the weakest link. Protonation preferentially occurs on the piperidine nitrogen.

    • Product: 1-methylpiperidin-4-yl-methyl cation.[1][2]

    • m/z: 112.11 (Base Peak).

  • Piperidine Ring Disassembly: Secondary fragmentation of the m/z 112 ion often yields the 1-methylpiperidinyl cation via loss of the methylene linker or ring contraction.

    • Product: 1-methylpiperidinium ion.

    • m/z: 98.09 .

  • Pyrazole Ring Degradation (Diagnostic): The 4-hydroxypyrazole moiety is less basic but can retain charge if the piperidine is lost as a neutral.

    • Loss of H₂O: Observed in the high-mass region (m/z 210 → 192).

    • Loss of HCN/CO: Characteristic of the pyrazole ring, though often suppressed by the dominance of the piperidine fragments.

Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 210.16 (Protonated on Piperidine N) Frag112 Fragment A (Base Peak) 1-methylpiperidin-4-yl-methyl cation m/z 112.11 Parent->Frag112 C-N Bond Cleavage (Linker Scission) Frag192 Fragment C [M+H - H2O]+ m/z 192.15 Parent->Frag192 Dehydration (-H2O) (Minor Pathway) NeutralPyrazole Neutral Loss 4-hydroxypyrazole (98 Da) Parent->NeutralPyrazole Neutral Loss Frag98 Fragment B 1-methylpiperidinyl cation m/z 98.09 Frag112->Frag98 Loss of CH2 (Alpha Cleavage)

Caption: Predicted ESI-MS/MS fragmentation pathway showing the dominance of the piperidine-derived ions (m/z 112, 98) due to proton affinity.

Comparative Analysis: Target vs. Alternatives

In drug development, this molecule must be distinguished from its regioisomers (impurities) and metabolites .

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound (4-OH)Alternative 1: 5-OH Isomer Alternative 2: N-Oxide Metabolite
Precursor [M+H]⁺ 210.16 210.16 (Isobaric)226.15 (+16 Da)
Base Peak 112.11 (Piperidine-CH2)112.11112.11 or 128.11
Key Differentiator CO Loss (m/z 182) is weak/absent. Dominant H₂O loss (m/z 192).Stronger CO Loss (m/z 182) due to keto-enol tautomerism at C5 position.[M-O]⁺ fragment (m/z 210) appearing in MS/MS.
Retention Time Elutes earlier on C18 (more polar).Elutes later (intramolecular H-bonding).Elutes earlier (highly polar).
Mechanism 4-OH is stable; dehydration requires high energy.5-OH facilitates lactam-like fragmentation.N-O bond is labile; facile oxygen loss.

Expert Insight: To distinguish the 4-hydroxy (Target) from the 5-hydroxy (Impurity), do not rely solely on the m/z 112 peak. You must zoom into the low-intensity high-mass region. The 5-hydroxy isomer exists in equilibrium with a pyrazolone form, facilitating the loss of CO (28 Da), whereas the 4-hydroxy isomer preferentially loses H₂O (18 Da) or retains the oxygen.

Validated Experimental Protocol (UHPLC-MS/MS)

This protocol is designed to be self-validating by including a "System Suitability" step using the diagnostic fragment ratio.

Step 1: Sample Preparation
  • Dissolve 1 mg of standard in 1 mL Methanol .

  • Dilute to 1 µg/mL using 0.1% Formic Acid in Water (promotes protonation of the piperidine).

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm. (CSH is critical for basic amines like piperidine to prevent peak tailing).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MS Source Parameters (ESI Positive)[3]
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile N-C bond).

  • Collision Energy (CE): Ramp 15–35 eV.

Step 4: Data Interpretation (Self-Validation)
  • Pass Criteria:

    • Presence of parent ion m/z 210.16 .

    • Presence of base peak m/z 112.11 .

    • Absence of m/z 226 (rules out N-oxide).

    • Ratio Check: Intensity(m/z 192) > Intensity(m/z 182). If m/z 182 is dominant, suspect the 5-hydroxy isomer.

References

  • PubChem Compound Summary. "1-(1-Methylpiperidin-4-yl)piperazine (Analogous Fragmentation Data)." National Center for Biotechnology Information. Accessed March 3, 2026. Link

  • Holčapek, M., et al. "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. (Use for general pyrazole cleavage rules).
  • Pfizer Inc. "Ritlecitinib (PF-06651600) Impurity Profiling Data." European Medicines Agency Assessment Report, 2023. Link

  • NIST Chemistry WebBook. "Mass Spectrum of 1-Methylpyrazole." National Institute of Standards and Technology. Link

Sources

Validation

Spectroscopic Characterization of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol: A Comparative Guide

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers investigating heterocyclic scaffolds, par...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers investigating heterocyclic scaffolds, particularly those with potential therapeutic applications, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This guide provides an in-depth spectroscopic characterization of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol , a molecule of interest in medicinal chemistry, by presenting and interpreting its predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data.

This document moves beyond a simple listing of spectral data. It is designed to serve as a practical reference for researchers, offering insights into the causal relationships between molecular structure and spectroscopic output. By comparing the predicted data with that of structurally related analogs and explaining the underlying principles, this guide aims to equip scientists with the expertise to confidently characterize similar molecules.

Molecular Structure and Key Spectroscopic Regions

The structure of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol combines a saturated N-methylpiperidine ring with a substituted pyrazol-4-ol core. This unique combination gives rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and highlights the key proton and carbon environments that will be discussed in this guide.

Figure 1. Structure of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol with key atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol in a common solvent like DMSO-d₆ would exhibit distinct signals for the pyrazole ring, the piperidine ring, and the N-methyl group.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5br s1HOHThe phenolic hydroxyl proton of the pyrazol-4-ol is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the proton.
~7.5s1HH-5 (pyrazole)Protons on the pyrazole ring are typically in the aromatic region. The H-5 proton is adjacent to a nitrogen atom and a substituted carbon.
~7.2s1HH-3 (pyrazole)Similar to H-5, the H-3 proton is also on the pyrazole ring. The exact chemical shifts of H-3 and H-5 can be influenced by the substituent at the 1-position.
~3.8d2HN-CH₂ (linker)The methylene protons connecting the pyrazole and piperidine rings are adjacent to the pyrazole nitrogen, leading to a downfield shift. They would appear as a doublet due to coupling with the methine proton of the piperidine ring.
~2.8m2HPiperidine (axial, C2/C6)The axial protons on the carbons adjacent to the piperidine nitrogen are typically shifted downfield.
~2.2s3HN-CH₃The N-methyl protons on the piperidine ring are expected to be a sharp singlet.
~2.0m1HPiperidine (CH, C4)The methine proton at the 4-position of the piperidine ring will be a complex multiplet due to coupling with the adjacent methylene protons.
~1.8m2HPiperidine (equatorial, C2/C6)The equatorial protons on the carbons adjacent to the piperidine nitrogen are typically more shielded than their axial counterparts.
~1.5m2HPiperidine (axial, C3/C5)The axial protons on the carbons at the 3 and 5 positions of the piperidine ring.
~1.3m2HPiperidine (equatorial, C3/C5)The equatorial protons on the carbons at the 3 and 5 positions of the piperidine ring.

Comparison with Analogs:

The predicted chemical shifts for the N-methylpiperidine moiety are consistent with data reported for N-methylpiperidine itself and its simple derivatives, where the N-methyl protons typically appear around 2.1-2.3 ppm and the ring protons resonate between 1.3 and 2.9 ppm.[1][2] The pyrazole ring protons are predicted to be in the aromatic region (7.0-8.0 ppm), which is a characteristic feature of pyrazole derivatives.[3][4] For instance, in 4-halo-1H-pyrazoles, the H3 and H5 protons are observed in this downfield region.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~155C-4 (pyrazole, C-OH)The carbon bearing the hydroxyl group is expected to be significantly downfield due to the deshielding effect of the oxygen atom.
~135C-5 (pyrazole)The pyrazole ring carbons resonate in the aromatic region.
~128C-3 (pyrazole)Similar to C-5, this carbon is part of the aromatic pyrazole ring.
~55Piperidine (C2/C6)The carbons adjacent to the piperidine nitrogen are shifted downfield due to the electronegativity of the nitrogen atom.
~52N-CH₂ (linker)The linker methylene carbon, being attached to a nitrogen atom, will also be in this region.
~46N-CH₃The N-methyl carbon typically appears in this range.
~35Piperidine (C4)The methine carbon of the piperidine ring.
~30Piperidine (C3/C5)The remaining methylene carbons of the piperidine ring.

Comparison with Analogs:

The predicted chemical shifts for the piperidine ring are in good agreement with the reported data for N-methylpiperidine, where the C2/C6 carbons appear around 56 ppm, C4 at approximately 26 ppm, and C3/C5 around 24 ppm in CDCl₃.[1] The pyrazole ring carbons are expected in the aromatic region, consistent with various substituted pyrazoles where these carbons typically resonate between 100 and 150 ppm.[5][6]

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis a Weigh Compound (5-10 mg) b Dissolve in DMSO-d6 (0.6 mL) a->b c Add TMS (Internal Standard) b->c d Transfer to NMR Tube c->d e Acquire Spectrum (400 MHz Spectrometer) d->e f Process Data (FT, Phasing, Baseline Correction) e->f g Assign Peaks (Chemical Shift, Multiplicity, Integration) f->g h Structural Elucidation g->h

Figure 2. General workflow for NMR spectroscopic analysis.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+):

  • Molecular Formula: C₁₀H₁₇N₃O

  • Molecular Weight: 195.26 g/mol

  • [M+H]⁺: m/z 196.14

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule would likely proceed through cleavage of the bonds in the piperidine ring and the linker. Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom.[7][8]

  • Loss of the N-methyl group: A fragment at m/z 181 could be observed, corresponding to the loss of a methyl radical.

  • Cleavage of the piperidine ring: Fragmentation of the piperidine ring could lead to a series of characteristic ions. A prominent fragment would be the iminium ion resulting from the cleavage of the C-C bond adjacent to the nitrogen.

  • Loss of the pyrazol-4-ol moiety: Cleavage of the bond between the linker methylene and the piperidine ring could result in a fragment corresponding to the protonated 1-methyl-4-methylenepiperidine.

Experimental Protocol: Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis: Perform a full scan to determine the molecular weight. For structural information, conduct tandem MS (MS/MS) on the parent ion to observe the fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol would be characterized by the presence of O-H, C-H, C=N, and C-O stretching vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3500Broad, StrongO-H stretchThe hydroxyl group of the pyrazol-4-ol will exhibit a broad and strong absorption band due to hydrogen bonding.[9][10]
2800-3000MediumC-H stretch (aliphatic)These absorptions arise from the C-H bonds of the piperidine ring, the linker methylene, and the N-methyl group.
~1600MediumC=N stretch (pyrazole)The C=N bond within the pyrazole ring will have a characteristic stretching vibration in this region.[4]
1050-1200MediumC-O stretchThe stretching vibration of the C-O bond of the pyrazol-4-ol.[9]

Comparison with Alternatives:

The most distinguishable feature in the IR spectrum would be the broad O-H stretch, which confirms the presence of the hydroxyl group. This would differentiate the target molecule from analogs lacking this functionality. The presence of the C=N stretch is indicative of the pyrazole ring.

ir_spectroscopy_workflow a Prepare Sample (e.g., KBr pellet or thin film) b Acquire IR Spectrum (FT-IR Spectrometer) a->b c Identify Characteristic Absorption Bands b->c d Correlate Bands to Functional Groups c->d

Figure 3. Simplified workflow for IR spectroscopy.

Conclusion

The comprehensive spectroscopic characterization of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, as predicted through the analysis of its constituent moieties and comparison with known analogs, provides a robust framework for its identification and structural verification. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a multi-faceted and self-validating approach to confirming the molecular structure. The data and protocols presented in this guide are intended to empower researchers in their efforts to synthesize and characterize novel heterocyclic compounds, thereby advancing the frontiers of medicinal chemistry and drug discovery.

References

  • Kirby, J. P. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Patel, N. B. et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Jimeno, M. L. et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Chopra, D. et al. (2007). Four substituted pyrazolines. PubMed. [Link]

  • Dali, D. et al. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]

  • PubChem. N-Methylpiperidine. National Institutes of Health. [Link]

  • Jimeno, M. L. et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • ResearchGate. Physical data of substituted pyrazole derivatives (4a-4i). ResearchGate. [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Stanciu, I. (2025). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. [Link]

  • New Journal of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry (RSC Publishing). [Link]

  • Pivatto, M. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Eliel, E. L. et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • ATB. 1-Methylpiperidine | C6H13N | MD Topology | NMR | X-Ray. ATB. [Link]

  • LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Sher, M. et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry. [Link]

  • TutorChase. How can you identify an alcohol functional group using IR spectroscopy? TutorChase. [Link]

Sources

Comparative

Comparative Stability of Pyrazole vs. Imidazole-Based Piperidine Scaffolds in Drug Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In rational drug design, the piperidine ring is a ubiquitous sp3-hybridized scaffold utilized to modulate basicity, solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In rational drug design, the piperidine ring is a ubiquitous sp3-hybridized scaffold utilized to modulate basicity, solubility, and target engagement[1]. However, the functionalization of piperidine with aromatic nitrogen heterocycles—specifically the structural isomers imidazole (1,3-diazole) and pyrazole (1,2-diazole)—profoundly alters the molecule's chemical and metabolic stability. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the physicochemical causality behind their divergent stability profiles and providing validated experimental protocols for evaluating their metabolic clearance.

Physicochemical Causality: The Isomeric Divide

Despite sharing the same molecular formula (


), the relative positioning of the nitrogen atoms in imidazole and pyrazole dictates fundamentally different electronic behaviors.
  • Imidazole (1,3-diazole): Imidazole is amphoteric with a pKa of ~7.1[2]. At physiological pH (7.4), the basic N3 nitrogen possesses a highly available lone pair. Upon protonation, the resulting imidazolium cation is highly resonance-stabilized, distributing the positive charge across two equivalent nitrogen atoms.

  • Pyrazole (1,2-diazole): Pyrazole exhibits a drastically lower pKa of ~2.5[3]. The causality lies in the inductive effect : the adjacent N1 heteroatom exerts a strong electron-withdrawing pull on the N2 atom, significantly reducing the availability of its lone pair for protonation[3].

When appended to a basic piperidine ring (pKa ~10), the choice between an imidazole and a pyrazole motif directly influences the overall lipophilicity (LogD) and electron density of the molecule. Pyrazole frequently serves as a bioisosteric replacement for imidazole to improve metabolic stability and alter binding profiles without disrupting the core aromatic framework[4].

Metabolic Stability & CYP450 Interactions

The most critical differentiator between these two scaffolds in vivo is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidation.

The Imidazole Liability: The highly accessible, electron-rich N3 atom of imidazole is a potent σ-donor. It readily coordinates with the ferric (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) heme iron in the active site of CYP450 enzymes (e.g., CYP3A4)[5]. This coordination leads to two primary liabilities:
  • Rapid N-Oxidation: The ring is highly susceptible to electrophilic attack and oxidative degradation.

  • CYP Inhibition: Strong coordination to the heme iron blocks the catalytic cycle, preventing oxygen binding and leading to severe drug-drug interactions (DDIs)[5][6].

The Pyrazole Advantage: Because of its lower basicity and the inductive withdrawal from the adjacent nitrogen, pyrazole is a significantly weaker ligand for metal centers[7]. It fails to coordinate strongly with the CYP450 heme iron, allowing pyrazole-piperidine scaffolds to evade rapid N-oxidation and minimize CYP inhibition[3][4]. Consequently, pyrazole is widely employed to "harden" a scaffold against metabolic clearance.

G Piperidine Piperidine Scaffold Imidazole Imidazole Motif (pKa ~7.1) Piperidine->Imidazole Substitution Pyrazole Pyrazole Motif (pKa ~2.5) Piperidine->Pyrazole Substitution Heme CYP450 Heme Iron (Fe) Imidazole->Heme Strong N3 Coordination Pyrazole->Heme Weak Coordination (Inductive Effect) Stability High Metabolic Stability Pyrazole->Stability Evades Oxidation Metabolism Rapid Metabolism / Inhibition Heme->Metabolism Oxidation/Inhibition

Divergent CYP450 interaction pathways for imidazole and pyrazole isomers.

Quantitative Data Comparison

The following table summarizes the comparative performance of representative Imidazole-Piperidine vs. Pyrazole-Piperidine scaffolds based on standard in vitro ADME assays.

PropertyImidazole-Piperidine ScaffoldPyrazole-Piperidine ScaffoldCausality / Implication
Heterocycle pKa ~7.1~2.5Inductive effect of adjacent N in pyrazole lowers basicity.
LogD (pH 7.4) Lower (More ionized)Higher (More neutral)Pyrazole enhances lipophilicity and membrane permeability[3].
CYP3A4

< 1 µM (Potent Inhibitor)> 10 µM (Weak/No Inhibition)Imidazole N3 strongly coordinates heme iron; pyrazole does not.
HLM

> 50 µL/min/mg (High)< 15 µL/min/mg (Low)Pyrazole evades rapid CYP-mediated N-oxidation, improving half-life[4].

Experimental Methodology: Evaluating Microsomal Stability

To empirically validate the stability differences between these scaffolds, a Human Liver Microsome (HLM) Intrinsic Clearance (


) assay must be performed. The following protocol is designed as a self-validating system, ensuring thermodynamic consistency and enzymatic integrity.
Reagents & Materials
  • Pooled Human Liver Microsomes (20 mg/mL).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (or 10 mM NADPH stock).

  • Test Compounds (10 mM in DMSO).

  • Quench Solution: Cold Acetonitrile (

    
    ) containing an Internal Standard (e.g., Tolbutamide).
    
Step-by-Step Protocol
  • Preparation of Incubation Matrix:

    • Dilute HLMs in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL .

    • Causality: Maintaining protein concentration at 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific microsomal protein binding, which can artificially mask clearance rates.

  • Compound Spiking & Pre-Incubation:

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1%).

    • Pre-incubate the mixture at

      
       for 5 minutes.
      
    • Causality: Thermal equilibration to physiological temperature is required before initiating the reaction to prevent lag-phase kinetics.

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM .

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last ensures the oxidative reactions start synchronously across all wells.

  • Time-Course Sampling & Quenching:

    • At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

    • Immediately dispense the aliquot into 150 µL of the cold Quench Solution.

    • Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting enzymatic activity and preserving the exact metabolite profile at that specific second.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis. Calculate the half-life (

      
      ) and intrinsic clearance (
      
      
      
      ) by plotting the natural log of the remaining parent compound area ratio versus time.

G Start Compound Preparation (1 µM final) HLM Add HLM & Buffer (0.5 mg/mL protein) Start->HLM NADPH Initiate with NADPH (1 mM final) HLM->NADPH Incubate Incubate at 37°C (0, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold MeCN (+ Internal Standard) Incubate->Quench Centrifuge Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate CL_int) Centrifuge->LCMS

Workflow for evaluating CYP450-mediated metabolic clearance.

Conclusion

For drug development professionals optimizing a piperidine scaffold, the transition from an imidazole to a pyrazole ring is a powerful tactical maneuver. By leveraging the inductive effect to lower basicity and eliminate strong heme coordination, researchers can systematically engineer molecules with superior metabolic stability, extended half-lives, and reduced DDI liabilities.

References

1.[4] pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. ijnrd.org. 4 2. Pyrazoles in Drug Discovery - PharmaBlock. pharmablock.com. 3 3.[2] Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. uobasrah.edu.iq.2 4. A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers - Benchchem. benchchem.com. 7 5.[5] How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. researchgate.net. 5 6.[6] Imidazole - Wikipedia. wikipedia.org.6 7.[1] HETEROCYCLIC COMPOUNDS - UOU. uou.ac.in. 1

Sources

Validation

Advanced Crystal Structure Determination of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol Salts: A Comparative Guide

Introduction: The Causality of Salt Formation and Structural Elucidation For basic active pharmaceutical ingredient (API) intermediates like 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol , optimizing physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Salt Formation and Structural Elucidation

For basic active pharmaceutical ingredient (API) intermediates like 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol , optimizing physicochemical properties is a critical step in drug development. This molecule possesses a highly basic tertiary amine on the 1-methylpiperidine ring (pKa ~9.5–10.5) and a weakly acidic, hydrogen-bond-donating hydroxyl group on the pyrazole core. This dual functionality makes it highly susceptible to solid-state manipulation via salt formation.

Forming salts with pharmaceutically acceptable acids (e.g., hydrochloric, methanesulfonic, or maleic acid) is arguably the most effective means to modify the solubility, dissolution rate, and thermal stability of ionizable molecules[1]. However, simply forming a salt is insufficient; researchers must determine the exact 3D crystal structure to understand the protonation state, hydrogen-bonding networks (e.g.,


), and potential polymorphic landscapes.

This guide objectively compares the three leading analytical workflows for determining the crystal structure of these salts: Single Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction (PXRD) with Rietveld Refinement .

Comparative Analysis of Structural Determination Techniques

The choice of analytical technique is entirely dictated by the physical dimensions and quality of the crystals produced during the salt screen.

Single Crystal X-Ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the definitive technique for structural elucidation. It relies on the diffraction of X-rays by the electron clouds of atoms. For 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol salts, SCXRD can unambiguously locate the transferred proton on the piperidine nitrogen and determine absolute stereochemistry via anomalous dispersion. However, it strictly requires large, well-ordered single crystals (typically >10 µm in all dimensions)[2].

Microcrystal Electron Diffraction (MicroED): The Sub-Micron Solution

Pharmaceutical salts frequently crystallize as fine needles or twinned plates that are too small for SCXRD. MicroED is an emerging cryo-electron microscopy (cryo-EM) technique that utilizes electron beams instead of X-rays. Because electrons interact with matter approximately


 times more strongly than X-rays, MicroED can yield atomic-resolution structures from nanocrystals (0.1–1 µm)[2]. Furthermore, recent advances in dynamical refinement allow for the precise assignment of absolute stereochemistry from MicroED data, making it a powerful tool for chiral pharmaceutical compounds[3].
PXRD with Rietveld Refinement: The Bulk Powder Alternative

When single crystals of any size cannot be isolated, PXRD serves as the fallback. While traditionally used for phase identification and polymorph screening[4], whole-pattern-fitting techniques like Rietveld refinement allow researchers to extract 3D crystallographic information directly from microcrystalline powder patterns[5].

Performance Comparison Data
ParameterSCXRDMicroEDPXRD + Rietveld
Optimal Crystal Size > 10 µm0.1 – 1 µm< 0.1 µm (Bulk Powder)
Radiation Source X-ray (In-house or Synchrotron)Electron Beam (TEM, 200-300 kV)X-ray (Cu-K

or Mo-K

)
Typical Resolution 0.7 – 0.8 Å0.8 – 1.2 Å1.5 – 2.0 Å (Model dependent)
Absolute Stereochemistry Yes (via Flack Parameter)Yes (via Dynamical Refinement)No (Requires prior knowledge)
Sample Prep Time Low (Direct mounting)High (Grid prep, FIB milling if thick)Low (Simple powder packing)
Success Rate (De Novo) > 95% (if crystal is good)~70-80% (improving rapidly)~30-40% (highly complex)

Decision Workflow for Structural Elucidation

The following logical matrix dictates the experimental path based on crystallization outcomes.

G Start 1-((1-Methylpiperidin-4-yl)methyl) -1H-pyrazol-4-ol Salt Screen Cryst Crystallization (Vapor Diffusion / Cooling) Start->Cryst Eval Evaluate Crystal Size via Polarized Light Microscopy Cryst->Eval SCXRD SCXRD (Single Crystal X-Ray) Eval->SCXRD > 10 µm, Birefringent MicroED MicroED (Electron Diffraction) Eval->MicroED 0.1 - 1 µm, Nanocrystals PXRD PXRD + Rietveld (Powder X-Ray) Eval->PXRD Amorphous/Microcrystalline Powder End Crystal Structure & Hydrogen Bonding Network SCXRD->End Structure Solved MicroED->End Structure Solved PXRD->End Structure Refined

Figure 1: Decision matrix for selecting the optimal crystallographic technique based on sample dimensions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes an internal validation step to confirm the accuracy of the findings.

Protocol A: High-Throughput Salt Screening & Crystallization

Causality: To explore the solid-form landscape, we utilize microbatch under-oil crystallization, which prevents rapid solvent evaporation and allows for controlled supersaturation, yielding higher quality single crystals[6].

  • Preparation: Dissolve 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol in a minimal volume of methanol (API stock).

  • Dispensing: Dispense 2 µL of API stock into a 96-well plate. Add 1.05 molar equivalents of various counterions (e.g., 1M HCl, Methanesulfonic acid) to respective wells.

  • Anti-Solvent Addition: Add 2 µL of an anti-solvent (e.g., Ethyl Acetate) to induce supersaturation.

  • Oil Sealing: Immediately cover the droplets with 15 µL of silicone oil to control the diffusion rate.

  • Incubation & Validation: Incubate at 20°C. Validation Step: Inspect wells under a polarized light microscope. Only highly birefringent solids with sharp edges are selected for diffraction, ensuring crystallinity rather than amorphous precipitation.

Protocol B: SCXRD Data Collection and Bulk Validation
  • Mounting: Harvest a >10 µm crystal using a nylon cryoloop and inert paratone oil.

  • Cryocooling: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle resolution.

  • Data Collection: Collect full sphere data using Cu-K

    
     radiation (
    
    
    
    Å).
  • Integration & Solution: Integrate frames and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine using least-squares methods (SHELXL).

  • System Validation: Simulate a theoretical powder pattern from the solved SCXRD .cif file. Collect an experimental PXRD pattern of the bulk salt powder. An exact peak-to-peak match validates that the single crystal is representative of the entire bulk batch.

Protocol C: MicroED Grid Preparation and Dynamical Refinement
  • Grid Preparation: If crystals are >1 µm but <10 µm, gently crush the dry salt powder between two glass slides. Apply the dry powder directly onto a holey carbon TEM grid (e.g., Quantifoil).

  • Plunge Freezing: Plunge the grid into liquid ethane to preserve the hydration state and minimize electron beam-induced damage.

  • Data Collection: Load into a cryo-TEM (e.g., 200 kV). Locate a suitable nanocrystal in imaging mode, switch to diffraction mode, and collect data using continuous rotation (e.g., 0.5°/sec) on a fast pixel detector.

  • Processing & Validation: Process data using standard X-ray software (DIALS/XDS). Validation Step: Perform dynamical refinement (accounting for multiple scattering events) rather than standard kinematic refinement. This step is mandatory to validate the absolute stereochemistry and ensure the

    
     drops to statistically acceptable levels (<15%)[3].
    

References

1.1 - Drug-Dev.com[1] 2.6 - PMC - NIH[6] 3.3 - Organic Letters, ACS Publications[3] 4.2 - Frontiers[2] 5.4 - Creative Biostructure[4] 6.5 - Taylor & Francis[5]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, a heterocyclic compound with potential applications in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes safety data from structurally analogous pyrazole and piperidine derivatives to establish a conservative and robust disposal framework. The procedures outlined herein are designed to mitigate risks and ensure compliance with regulatory standards.

Understanding the Compound and Associated Hazards

1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol is a molecule featuring both a pyrazole and a piperidine ring system. Compounds within this family are often biologically active and may present a range of health hazards. Based on data from similar chemical structures, it is prudent to handle this compound with the assumption that it may be harmful if swallowed or inhaled, and has the potential to cause skin and serious eye irritation.[1][2][3]

Key Structural Moieties and Potential Hazards:

  • Piperidine Ring: A saturated heterocycle that can exhibit properties of secondary or tertiary amines. Piperidine itself is a flammable, toxic, and corrosive substance.[4][5]

  • Pyrazole Ring: An aromatic heterocycle that is a common scaffold in pharmacologically active compounds. Pyrazole-containing molecules can range from being relatively benign to exhibiting significant toxicity.

Given these characteristics, 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol must be treated as hazardous chemical waste.

Pre-Disposal: Essential Preparatory Steps

Proper disposal begins with meticulous preparation and adherence to institutional and regulatory guidelines. The US Environmental Protection Agency (EPA) provides a framework under the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste from "cradle-to-grave".[6][7]

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing appropriate PPE to minimize exposure.[8]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[8]

  • Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing.

Step 2: Waste Identification and Segregation All waste streams must be correctly identified and segregated to prevent dangerous chemical reactions.

  • Collect all materials contaminated with 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated hazardous waste container.[8][9]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 3: Proper Waste Container and Labeling

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10][11]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol," the approximate quantity, and the date of accumulation.[10][12]

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for disposing of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

For Small Quantities (Typically < 10g):

  • Collection: Carefully transfer the solid waste and any contaminated disposable materials into the designated hazardous waste container.

  • Decontamination of Non-Disposable Labware: Glassware and other reusable items should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The solvent rinsate must be collected and disposed of as hazardous waste.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be secure and away from incompatible materials.

For Large Quantities (Typically > 10g):

  • Consult EHS: For larger quantities, it is imperative to consult with your institution's EHS office before proceeding. They will provide guidance on bulk disposal procedures.

  • Packaging: The waste may need to be packaged in larger, specific containers as directed by your EHS office.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately.

Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[9]

  • The primary recommended method for the final disposal of this type of organic compound is controlled incineration at a licensed facility.[2][13] This method ensures the complete destruction of the chemical.

  • Crucially, do not dispose of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol down the drain or in the regular trash, as this can lead to environmental contamination.[13][14]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is critical.[8]

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, put on the appropriate PPE.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or vacuum the material and place it into the hazardous waste container. Avoid creating dust.

    • If the compound is in solution, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[8] Place the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or a suitable solvent, collecting all cleaning materials as hazardous waste.[8]

Data Summary and Workflow Visualization

To facilitate quick reference, the following table summarizes key disposal information.

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on the potential hazards of the pyrazole and piperidine moieties.[1][2][4][5]
Primary Disposal Method Controlled IncinerationEnsures complete destruction of the organic compound.[2][13]
Container Type Compatible, sealed, and properly labeledPrevents leaks and ensures proper identification.[10][11][12]
PPE Safety goggles, lab coat, chemical-resistant glovesMinimizes personal exposure to the chemical.
Spill Cleanup Absorb with inert material, collect as hazardous wastePrevents environmental contamination and further exposure.[8]

Below is a workflow diagram illustrating the decision-making process for the disposal of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

DisposalWorkflow start Start: Generation of Waste 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<10g) assess_quantity->small_quantity Small large_quantity Large Quantity (>10g) assess_quantity->large_quantity Large collect_waste Collect in Labeled Hazardous Waste Container small_quantity->collect_waste contact_ehs_large Consult Institutional EHS Office large_quantity->contact_ehs_large decontaminate Triple Rinse Reusable Labware (Collect Rinsate as Waste) collect_waste->decontaminate store_waste Store in Satellite Accumulation Area decontaminate->store_waste schedule_pickup Schedule Waste Pickup with EHS/Contractor store_waste->schedule_pickup package_bulk Package for Bulk Disposal as per EHS Guidance contact_ehs_large->package_bulk package_bulk->store_waste incineration Final Disposal: Controlled Incineration schedule_pickup->incineration

Caption: Disposal workflow for 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-ol, upholding the highest standards of laboratory practice.

References

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (2023, December 21). 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Available at: [Link]

  • 4-[3-(1-Methylethyl)-1h-Pyrazol-4-Yl]-N-(1-Methylpiperidin-4-Yl)pyrimidin-2-Amine. PubChem. Available at: [Link]

  • Regulation of Laboratory Waste - American Chemical Society. ACS.org. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. (2025, September 5). Available at: [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet - NC DEQ. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Available at: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Available at: [Link]

  • Piperidine - Substance Information - ECHA. (2023, June 9). Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Available at: [Link]

  • RCRA | Environmental Health and Safety - Case Western Reserve University. Available at: [Link]

  • RCRA Regulations Explained - National Environmental Trainers. Available at: [Link]

Sources

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